Noratropine
Description
Structure
3D Structure
Properties
IUPAC Name |
[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-10-15(11-4-2-1-3-5-11)16(19)20-14-8-12-6-7-13(9-14)17-12/h1-5,12-15,17-18H,6-10H2/t12-,13+,14?,15? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKYNAZQGVYHIB-DGKWVBSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)OC(=O)C(CO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)OC(=O)C(CO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16839-98-8 | |
| Record name | Noratropine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016839988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NORATROPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN61DB9OW3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Noratropine on Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noratropine, the N-demethylated metabolite of atropine, is a tropane alkaloid that functions as a muscarinic acetylcholine receptor antagonist.[1] This technical guide provides a comprehensive overview of its mechanism of action, with a focus on its interaction with the five subtypes of muscarinic receptors (M1-M5). While specific quantitative binding affinity data for this compound is not extensively available in public literature, this guide outlines the established experimental protocols used to characterize such compounds.[2] We will delve into the methodologies for radioligand binding assays and functional assays, and illustrate the downstream signaling pathways affected by muscarinic receptor antagonism. This document serves as a detailed reference for researchers in pharmacology and drug development investigating the anticholinergic properties of tropane alkaloids.
Introduction to this compound and Muscarinic Receptors
This compound is a naturally occurring tropane alkaloid and a primary metabolite of atropine.[1][3] Structurally, it is the N-demethylated analog of atropine. Like other tropane alkaloids, it possesses a characteristic bicyclic amine structure that is fundamental to its pharmacological activity.[3] this compound's primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[1]
Muscarinic receptors are a family of G protein-coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems. They are crucial in mediating the parasympathetic effects of acetylcholine. There are five distinct subtypes of muscarinic receptors, designated M1 through M5, each with unique tissue distribution, signaling mechanisms, and physiological roles.
-
M1, M3, and M5 receptors typically couple through Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC).
-
M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and modulate ion channel activity.
By blocking these receptors, this compound inhibits the effects of acetylcholine, leading to a range of anticholinergic effects. Studies indicate that this compound exhibits peripheral anticholinergic effects, including the inhibition of smooth muscle contraction, reduction of glandular secretions, and an increased heart rate.[1] However, it is suggested to be less potent than its parent compound, atropine.[1]
Quantitative Analysis of Receptor Binding
A critical aspect of characterizing a muscarinic antagonist is the quantitative determination of its binding affinity for each of the five receptor subtypes. This is typically expressed as the inhibition constant (Ki) or its negative logarithm (pKi).
Note: Despite a comprehensive literature search, specific quantitative binding affinity data (Ki or pKi values) for this compound across the M1-M5 receptor subtypes could not be located in the available scientific literature. The data presented in the following table for the well-characterized non-selective muscarinic antagonist, atropine , is for illustrative purposes to demonstrate the standard format for presenting such data.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Reference |
| Atropine | ~8.9 - 9.2 | ~8.9 - 9.1 | ~9.0 - 9.3 | ~8.8 - 9.0 | ~8.7 - 9.0 | [4][5][6] |
Table 1: Illustrative binding affinities of Atropine for human muscarinic receptor subtypes expressed in CHO cells. Values are approximate ranges compiled from multiple sources and are intended for exemplary purposes.
Experimental Protocols
The characterization of a muscarinic antagonist like this compound involves a combination of in vitro binding and functional assays.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound.
Objective: To determine the inhibitory constant (Ki) of this compound for each of the five muscarinic receptor subtypes.
Materials:
-
Membrane preparations from cells stably expressing a single subtype of human muscarinic receptor (e.g., CHO-K1 cells).
-
A suitable radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
This compound hydrochloride or other salt form.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of atropine, such as 1 µM).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Protocol:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound.
-
Equilibration: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (Isolated Tissue Bath)
Functional assays are essential to determine whether a compound acts as an antagonist and to quantify its potency in a physiological context. Isolated tissue bath experiments are a classic method for this purpose.
Objective: To determine the pA2 value of this compound, a measure of its antagonist potency, in a functional tissue preparation.
Materials:
-
Isolated tissue preparation rich in muscarinic receptors (e.g., guinea pig ileum, which primarily expresses M3 receptors for contraction).
-
Organ bath system with a force transducer.
-
Physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
A muscarinic agonist (e.g., carbachol).
-
This compound.
Protocol:
-
Tissue Mounting: Mount the isolated tissue in the organ bath containing the physiological salt solution and allow it to equilibrate under a resting tension.
-
Control Agonist Response: Generate a cumulative concentration-response curve for the agonist (carbachol) to determine its EC50 and maximum response.
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, incubate the tissue with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
Agonist Response in Presence of Antagonist: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.
-
Repeat: Repeat steps 3 and 4 with increasing concentrations of this compound.
-
Data Analysis: The antagonistic effect of this compound will cause a rightward shift in the agonist's concentration-response curve. A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of this compound. The x-intercept of the linear regression of this plot gives the pA2 value. A slope of the Schild plot that is not significantly different from 1 is indicative of competitive antagonism.
Signaling Pathways
This compound, as a muscarinic antagonist, competitively blocks the binding of acetylcholine to all five muscarinic receptor subtypes, thereby inhibiting their downstream signaling cascades.
M1, M3, and M5 Receptor Signaling Blockade
These receptors are coupled to Gq/11 proteins. Their blockade by this compound prevents the activation of phospholipase C and the subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This leads to an inhibition of the release of intracellular calcium and the activation of protein kinase C.
M2 and M4 Receptor Signaling Blockade
These receptors are coupled to Gi/o proteins. This compound's antagonism of M2 and M4 receptors prevents the inhibition of adenylyl cyclase, thereby maintaining intracellular cAMP levels that would otherwise be suppressed by acetylcholine. This also prevents the modulation of ion channels, such as the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels.
Conclusion
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 16839-98-8 | FN26428 | Biosynth [biosynth.com]
- 4. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Noratropine CAS#16839-98-8 properties and specifications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noratropine, with the Chemical Abstracts Service (CAS) number 16839-98-8, is a tropane alkaloid and a primary metabolite of atropine. It is recognized for its activity as a muscarinic acetylcholine receptor antagonist. This technical guide provides a comprehensive overview of the physicochemical properties, specifications, and experimental protocols related to this compound. It is intended to serve as a detailed resource for researchers and professionals engaged in drug development and related scientific fields. This document includes structured data tables for easy reference, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.
Physicochemical Properties and Specifications
This compound, also known as N-Demethylatropine, possesses a unique set of chemical and physical properties that are crucial for its handling, formulation, and biological activity. These properties are summarized in the tables below.
Table 1: General and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 16839-98-8 | N/A |
| Molecular Formula | C₁₆H₂₁NO₃ | [1][2] |
| Molecular Weight | 275.34 g/mol | [1][2] |
| IUPAC Name | (1R,5S)-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate | [2] |
| Synonyms | N-Demethylatropine, Norhyoscyamine, Atropine Impurity B | [2] |
| Appearance | White powder | [2] |
| Solubility | Soluble in chloroform | [2] |
| Storage | Desiccate at -20°C | [2] |
Table 2: Predicted and Experimental Physical Properties of this compound
| Property | Value | Reference |
| Melting Point | 113-114 °C | N/A |
| Boiling Point (Predicted) | 440.2 ± 45.0 °C | N/A |
| Density (Predicted) | 1.21 ± 0.1 g/cm³ | N/A |
| pKa (Predicted) | 14.12 ± 0.10 | N/A |
| LogP | 2.17390 | [1] |
Biological Activity: Muscarinic Receptor Antagonism
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[3] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[4][5] There are five subtypes of muscarinic receptors (M1-M5), each coupled to different G-protein signaling pathways.[4][5]
Signaling Pathways
The five subtypes of muscarinic receptors are broadly classified into two major signaling pathways based on their G-protein coupling:
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, activating Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[4][5]
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5]
The antagonistic action of this compound at these receptors blocks the downstream signaling cascades initiated by acetylcholine.
Experimental Protocols
Synthesis of this compound
This method involves the direct conversion of atropine to this compound.
Materials:
-
Atropine sulphate
-
Potassium permanganate
-
Chloroform
-
Absolute ethanol
-
Aqueous oxalic acid (10% w/v)
-
Sodium metabisulphite
-
Concentrated ammonia solution
Procedure:
-
Dissolve atropine sulphate in water.
-
Cool the solution to 4 °C.
-
Add potassium permanganate and stir for 10 minutes.
-
Filter off the precipitated manganese dioxide (MnO₂).
-
Treat the filtrate with a second portion of potassium permanganate.
-
Filter off the MnO₂ again.
-
Extract the alkaloids from the filtrate with chloroform (4 x 50 ml).
-
Dry the combined chloroform extracts and evaporate to dryness.
-
Dissolve the residue in absolute ethanol.
-
Precipitate this compound oxalate by dropwise addition of aqueous oxalic acid.
-
To recover additional product, reduce the suspended MnO₂ with sodium metabisulphite until the solution is clear.
-
Adjust the pH to 9.2 with concentrated ammonia solution.
-
Extract the alkaloids with chloroform and precipitate this compound oxalate as described above.
-
Recrystallize the this compound oxalate from a mixture of absolute ethanol and water (2:1).
This method involves the hydrolysis of an N-protected nortropine derivative.
Materials:
-
N-alkoxycarbonyl nortropine
-
Potassium hydroxide (KOH) aqueous solution (10-35%)
-
Ethyl acetate
-
Activated carbon
Procedure:
-
Charge an autoclave with N-alkoxycarbonyl nortropine and KOH aqueous solution.
-
Purge the autoclave with nitrogen.
-
Heat the mixture to 140-160 °C with stirring, allowing the pressure to rise to 8-10 kg/cm ².
-
Carefully vent the lower boiling alcohol to reduce the pressure to 4 kg/cm ².
-
Continue the reaction at 140-160 °C for 5 hours.
-
Cool the reaction mixture and reduce the pressure.
-
Further cool to -5 to 10 °C and collect the crude product by centrifugation.
-
Dissolve the crude product in hot ethyl acetate.
-
Decolorize with activated carbon.
-
Cool the solution to induce crystallization and filter to obtain pure nortropine.
Analytical Methods
A validated UHPLC method can be used for the rapid and accurate quantification of this compound and its related impurities.
Chromatographic Conditions:
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% H₃PO₄ in water
-
Mobile Phase B: 0.1% H₃PO₄ in 90% Acetonitrile / 10% Water
-
Elution: Gradient
-
Run Time: Approximately 8 minutes
Method Validation Parameters: The method should be validated according to USP <1225> guidelines, including:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity and Range: Demonstrated over a concentration range of 50 µg/mL to 250 µg/mL with a correlation coefficient >0.999.
-
Precision: Assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels.
-
Accuracy: Determined by recovery studies of spiked samples.
-
Limit of Detection (LOD): 3.9 µg/mL
-
Limit of Quantitation (LOQ): 13.1 µg/mL
-
Robustness: Evaluated by making small, deliberate variations in method parameters.
Radioligand Binding Assay[8][9][10][11][12]
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. A competitive binding assay can be used to determine the inhibitory constant (Ki) of this compound for the five muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (M1-M5).
-
A suitable radioligand with high affinity for muscarinic receptors (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand (at a fixed concentration, typically at or below its Kd), and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist like atropine).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound (CAS #16839-98-8) is a key metabolite of atropine and a muscarinic acetylcholine receptor antagonist. This guide has provided a detailed overview of its physicochemical properties, methods for its synthesis and analysis, and its mechanism of action at the molecular level. The provided experimental protocols and workflow diagrams offer a practical resource for researchers in the field of pharmacology and drug development. Further research to quantify the specific binding affinities of this compound for each of the five muscarinic receptor subtypes will be valuable in further elucidating its pharmacological profile.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]
- 3. med1.qu.edu.iq [med1.qu.edu.iq]
- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Noratropine's Interaction with Muscarinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noratropine, the N-demethylated metabolite of atropine, is a tropane alkaloid that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). These receptors are critical components of the parasympathetic nervous system and are involved in a wide array of physiological functions. Understanding the binding affinity and selectivity of this compound for the five distinct muscarinic receptor subtypes (M1-M5) is crucial for elucidating its pharmacological profile and potential therapeutic applications. This technical guide provides a comprehensive overview of the binding characteristics of this compound, details the experimental methodologies used to determine these properties, and illustrates the associated signaling pathways.
This compound Binding Affinity at Muscarinic Receptor Subtypes
Quantitative binding data for this compound across all five muscarinic receptor subtypes is not extensively available in the public domain. However, studies on closely related compounds and qualitative comparisons provide valuable insights into its interaction with these receptors.
Quantitative Data Summary
Direct, comprehensive binding affinity data (Kᵢ, IC₅₀, or pKᵢ values) for this compound at each of the five human muscarinic receptor subtypes (M1, M2, M3, M4, and M5) is limited in publicly accessible scientific literature. Research has been conducted on derivatives, such as 6β-acetoxynortropane, which shows nanomolar affinity for M1, M2, and M4 receptors.[1]
| Compound | Receptor Subtype | Kᵢ (nM) |
| 6β-Acetoxynortropane | M1 | 4 - 7 |
| M2 | 4 - 7 | |
| M3 | Data not available | |
| M4 | 4 - 7 | |
| M5 | Data not available |
Table 1: Binding affinities of 6β-acetoxynortropane for human muscarinic receptor subtypes.[1] It is important to note that this data is for a derivative and not this compound itself.
Qualitative assessments indicate that this compound's binding affinity for muscarinic receptor subtypes is generally lower than that of its parent compound, atropine.
Muscarinic Receptor Signaling Pathways
The five muscarinic receptor subtypes are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses through different signaling cascades.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gαq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These subtypes are coupled to Gαi/o proteins. Upon activation, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the G-protein can directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to hyperpolarization of the cell membrane.
Experimental Protocols: Radioligand Binding Assays
The binding affinity of this compound for muscarinic receptor subtypes is typically determined using in vitro radioligand binding assays. The most common method is the competition binding assay.
General Workflow for Competition Binding Assay
Detailed Methodologies
1. Cell Culture and Membrane Preparation:
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected to express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are commonly used.
-
Cell Culture: Cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.
-
Membrane Preparation:
-
Cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).
-
The cell pellet is resuspended in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) often containing protease inhibitors.
-
Cells are homogenized using a Dounce homogenizer or sonicator.
-
The homogenate is centrifuged at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.
-
The supernatant is then ultracentrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined using a method like the Bradford assay. Membranes are then stored at -80°C.
-
2. Radioligand Competition Binding Assay:
-
Radioligand: A tritiated antagonist with high affinity for muscarinic receptors, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB), is typically used at a concentration close to its Kₔ value.
-
Assay Buffer: A common buffer is 50 mM Tris-HCl with 5 mM MgCl₂, pH 7.4.
-
Procedure:
-
In a 96-well plate, combine the assay buffer, the radioligand, and varying concentrations of unlabeled this compound (or other competing ligand).
-
To determine non-specific binding, a high concentration of a non-labeled, high-affinity muscarinic antagonist (e.g., atropine) is added to a set of wells.
-
The binding reaction is initiated by adding the prepared cell membranes (typically 10-50 µg of protein per well).
-
The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioactivity.
-
The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a liquid scintillation counter.
-
3. Data Analysis:
-
The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the competing ligand (this compound).
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
The Kᵢ (inhibition constant) value for this compound is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₔ is the dissociation constant of the radioligand for the receptor.
-
Conclusion
While a complete quantitative binding profile for this compound at all five muscarinic receptor subtypes remains to be fully elucidated in publicly available literature, the established experimental protocols provide a robust framework for determining these crucial pharmacological parameters. The available data for related compounds suggests that this compound likely acts as a competitive antagonist with varying affinities across the M1-M5 subtypes. Further research is warranted to fully characterize the binding and functional selectivity of this compound, which will be instrumental in understanding its physiological effects and exploring its potential in drug development.
References
A Comparative Pharmacological Profile: Noratropine vs. Atropine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the pharmacological profiles of Noratropine and its parent compound, Atropine. While Atropine is a well-characterized non-selective muscarinic acetylcholine receptor antagonist, quantitative pharmacological data for its primary metabolite, this compound, is less abundant in publicly available literature. This document synthesizes the available information on their receptor binding affinities, functional activities, pharmacokinetic properties, and pharmacodynamic effects. Experimental protocols for key assays are detailed, and signaling pathways are visualized to offer a comparative understanding for researchers in pharmacology and drug development.
Introduction
Atropine, a tropane alkaloid naturally occurring in plants of the Solanaceae family, is a clinically significant anticholinergic agent.[1] It acts as a competitive, reversible antagonist at muscarinic acetylcholine receptors (mAChRs), exhibiting no significant selectivity for the five subtypes (M1-M5).[2] Its wide range of effects on the parasympathetic nervous system has led to its use in various clinical applications, including the treatment of bradycardia, organophosphate poisoning, and as a mydriatic agent.[3]
This compound, also known as N-demethylatropine, is a primary metabolite of Atropine.[1][4] It is formed through the N-demethylation of the tropane ring's nitrogen.[4] Qualitatively, this compound is described as a less potent anticholinergic agent than Atropine, with reduced penetration across the blood-brain barrier due to its lower lipophilicity.[5] Despite its presence as a significant metabolite, a detailed quantitative pharmacological profile of this compound is not as extensively documented as that of Atropine. This guide aims to collate and present the available data to facilitate a comparative understanding of these two compounds.
Pharmacodynamics: Receptor Binding and Functional Activity
The primary mechanism of action for both Atropine and this compound is the competitive antagonism of muscarinic acetylcholine receptors.
Receptor Binding Affinities
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Atropine
| Receptor Subtype | Atropine Ki (nM) |
| M1 | 0.25[7] |
| M2 | Data not consistently reported across sources |
| M3 | Data not consistently reported across sources |
| M4 | Data not consistently reported across sources |
| M5 | Data not consistently reported across sources |
Note: While multiple sources confirm Atropine's non-selective, high-affinity binding to all five muscarinic receptor subtypes, consistent Ki values from a single comprehensive study are not available in the provided search results. The value for M1 is provided as an example of reported affinities.
Functional Activity
The functional antagonism of Atropine at muscarinic receptors is well-established. This is typically quantified by its pA2 value or IC50/EC50 values in various functional assays. Similar to the binding affinity data, direct and comprehensive quantitative functional activity data for this compound across all muscarinic receptor subtypes is scarce. It is generally considered to be less potent than Atropine.[5]
Table 2: Functional Antagonist Potency (pA2 / IC50) of Atropine
| Assay / Receptor | Atropine Potency |
| Carbachol-induced contractions in human isolated colon (M3) | pA2: 8.60 - 8.72[8] |
| Acetylcholine-induced contraction of human umbilical vein | pKB: 9.67[9] |
| Carbachol-induced [3H]-inositol phosphate formation in rat ventricular cardiomyocytes (M3) | pKi: 8.89[10] |
| Methacholine-induced vasodilation in human forearm (M3) | pA2: 8.03[11] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pKB is a similar measure of antagonist potency.
Signaling Pathways
Atropine and this compound, as muscarinic antagonists, block the downstream signaling cascades initiated by acetylcholine binding to mAChRs. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium. The M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Pharmacokinetics
The pharmacokinetic profiles of Atropine and this compound differ significantly, primarily due to structural differences that affect their lipophilicity and ability to cross biological membranes.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | Atropine | This compound |
| Metabolism | Major metabolite is this compound (approx. 24% of dose). Other metabolites include atropine-N-oxide, tropine, and tropic acid.[4][12] | Further metabolism not well-documented. |
| Half-life (t½) | ~2-4 hours[3] | Data not available. |
| Excretion | 13-50% excreted unchanged in urine.[3] | Excreted in urine as a metabolite of Atropine.[4] |
| Bioavailability (Oral) | ~25% | Data not available. |
| Protein Binding | ~14-44%[3] | Data not available. |
| Blood-Brain Barrier | Readily crosses.[1] | Reduced penetration compared to Atropine.[5] |
Experimental Protocols
Radioligand Competition Binding Assay for Muscarinic Receptors
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound (e.g., this compound) against a known radiolabeled ligand for a specific muscarinic receptor subtype.
References
- 1. Atropine - Wikipedia [en.wikipedia.org]
- 2. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The metabolism of atropine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Synthesis and In Vitro Evaluation of Novel Nortropane Derivatives as Potential Radiotracers for Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atropine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Demonstration of functional M3-muscarinic receptors in ventricular cardiomyocytes of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Noratropine: A Technical Guide to Stability and Solubility in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and solubility of noratropine, a key metabolite of atropine. Understanding these fundamental physicochemical properties is critical for researchers and professionals involved in drug discovery, development, and analysis. This document outlines available solubility data in common laboratory solvents, details experimental protocols for stability and solubility assessment, and presents visual workflows to guide experimental design.
This compound Solubility
The solubility of a compound is a critical parameter for its formulation, delivery, and in vitro testing. This compound's solubility is influenced by the solvent, temperature, and its salt form. The hydrochloride salt of this compound generally exhibits enhanced aqueous solubility compared to the free base.
Quantitative Solubility Data
Quantitative solubility data for this compound and its hydrochloride salt in common laboratory solvents are summarized in the table below. It is important to note that for hygroscopic solvents like DMSO, using a fresh, unopened container is crucial for accurate and reproducible solubility measurements.
| Compound | Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| This compound | DMSO | 20 | 157.25 | Ultrasonic warming and heating to 60°C may be required.[1] |
| This compound Hydrochloride | DMSO | 125 | 763.83 | Ultrasonic assistance may be needed.[2][3] |
| This compound Hydrochloride | Water | Slightly Soluble | - | Qualitative data suggests some solubility.[4] |
| This compound Hydrochloride | Methanol | Slightly Soluble | - | Sonication may improve dissolution.[4] |
| Nortriptyline Hydrochloride | Ethanol | ~15 | - | Data for a structurally related compound.[5] |
| Nortriptyline Hydrochloride | DMSO | ~30 | - | Data for a structurally related compound.[5] |
| Nortriptyline Hydrochloride | PBS (pH 7.2) | ~1 | - | Data for a structurally related compound.[5] |
Note: Data for nortriptyline hydrochloride, a structurally similar molecule, is included for comparative purposes where direct data for this compound is unavailable.
A stock solution of nortriptyline hydrochloride can be prepared in organic solvents like ethanol, DMSO, and dimethylformamide (DMF)[5]. For biological experiments, it is recommended to perform further dilutions of the stock solution into aqueous buffers or isotonic saline to minimize the physiological effects of the organic solvent[5].
This compound Stability
Understanding the stability of this compound under various stress conditions is essential for developing stable formulations and for designing accurate analytical methods. Forced degradation studies are employed to identify potential degradation products and pathways.
While specific degradation studies on this compound are not extensively reported in the public domain, the degradation pathways can be inferred from its structural relationship to atropine and from general chemical principles. The primary stress conditions to consider are hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.
Potential Degradation Pathways
This compound, being a secondary amine and possessing an ester functional group, is susceptible to the following degradation mechanisms:
-
Hydrolysis: The ester linkage in this compound can be hydrolyzed under both acidic and basic conditions, leading to the formation of tropine-related structures and tropic acid.
-
Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation, leading to a variety of degradation products.
-
Thermal Degradation: High temperatures can accelerate hydrolysis and other degradation reactions.
Experimental Protocols
This section provides detailed methodologies for conducting solubility and forced degradation studies on this compound. These protocols are based on established practices in the pharmaceutical industry.
Solubility Determination Protocol
A common method for determining the solubility of a compound is the shake-flask method.
Objective: To determine the equilibrium solubility of this compound or its salt in a specific solvent.
Materials:
-
This compound or this compound Hydrochloride
-
Selected solvents (e.g., Water, Ethanol, Methanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Analytical balance
-
Centrifuge
-
HPLC-UV or other suitable analytical instrument
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a vial.
-
Seal the vial and place it on an orbital shaker.
-
Shake the vial at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, centrifuge the vial to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC-UV method to determine the concentration of this compound.
-
Calculate the solubility in mg/mL or molarity.
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and for developing stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound or this compound Hydrochloride
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)
-
Photostability chamber
-
Oven
-
HPLC-UV/MS system
Procedure:
A general approach for forced degradation is to aim for 5-20% degradation of the drug substance[6].
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent and add HCl solution.
-
Heat the solution (e.g., at 60 °C) for a specified time.
-
Withdraw samples at different time points, neutralize with NaOH, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and add NaOH solution.
-
Heat the solution (e.g., at 60 °C) for a specified time.
-
Withdraw samples at different time points, neutralize with HCl, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add H₂O₂ solution.
-
Keep the solution at room temperature or elevated temperature for a specified time.
-
Withdraw samples at different time points and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the samples by HPLC.
-
-
Thermal Degradation:
-
Expose the solid drug to dry heat (e.g., 80 °C) for a specified time.
-
Dissolve the stressed solid in a suitable solvent and analyze by HPLC.
-
Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
Typical HPLC Parameters for Analysis of this compound and Related Substances:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., around 220 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-40 °C.
Method validation should be performed according to ICH guidelines and include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the study of this compound's stability and solubility.
References
A Technical Guide to the Electrochemical N-demethylation of Atropine for Noratropine Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the electrochemical N-demethylation of atropine to produce noratropine, a valuable precursor for various pharmaceutical products. This method presents a greener and more efficient alternative to traditional chemical demethylation processes, avoiding the use of hazardous reagents and complex purification steps.[1][2]
Introduction
This compound is a key intermediate in the semi-synthesis of important anticholinergic drugs such as ipratropium and oxitropium bromide.[1][3] The N-demethylation of atropine, a naturally occurring tropane alkaloid, is a crucial step in the production of these therapeutic agents.[4][5] Traditional methods for N-demethylation often involve toxic reagents like cyanogen bromide or chloroformates, posing significant environmental and safety concerns.[6]
Electrochemical synthesis offers a more sustainable approach, utilizing electricity to drive the selective demethylation of the tertiary amine in atropine.[6] This method operates at room temperature, often in aqueous solvent mixtures, and can be scaled up for gram-scale production.[1][4][7] Mechanistic studies have shown that the electrochemical N-demethylation of atropine proceeds through the formation of an iminium intermediate, which is subsequently hydrolyzed to yield this compound.[1][3][4]
Electrochemical N-demethylation Mechanism
The electrochemical oxidation of atropine at an anode results in the removal of two electrons from the nitrogen atom of the tropane ring, leading to the formation of a highly reactive iminium ion intermediate. This intermediate then reacts with water, which acts as a nucleophile, to form a hemiaminal. The unstable hemiaminal subsequently decomposes to yield the secondary amine, this compound, and formaldehyde as a byproduct.
Proposed Reaction Mechanism
References
- 1. Electrochemical N-demethylation of tropane alkaloids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical N -demethylation of tropane alkaloids - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC00851F [pubs.rsc.org]
- 4. pure.rug.nl [pure.rug.nl]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.rug.nl [research.rug.nl]
An In-depth Technical Guide to the In Vitro Characterization of Noratropine Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Abstract: Noratropine, a key metabolite of the tropane alkaloid atropine, functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). A thorough in vitro characterization is essential to determine its potency, selectivity, and functional effects. This guide provides a comprehensive overview of the standard methodologies for characterizing the bioactivity of this compound, including receptor binding and functional assays. Detailed experimental protocols, data presentation formats, and visual representations of signaling pathways and workflows are included to facilitate robust and reproducible in vitro studies. While specific quantitative data for this compound is limited in publicly available literature, data for its parent compound, Atropine, is presented as a reliable proxy to guide experimental design and data interpretation.
Introduction
This compound is a tropane alkaloid and a demethylated metabolite of atropine. Like its parent compound, it is known to exhibit anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors (mAChRs).[1] These G-protein coupled receptors (GPCRs) are classified into five subtypes (M1-M5) and are widely distributed throughout the central and peripheral nervous systems, mediating a vast array of physiological functions.[2] Understanding the in vitro bioactivity of this compound is crucial for elucidating its pharmacological profile and potential therapeutic applications. This document outlines the core in vitro assays used to characterize this compound's interaction with mAChRs.
Quantitative Data Presentation
Table 1: Atropine Binding Affinity (Kᵢ) at Human Muscarinic Receptor Subtypes
| Receptor Subtype | Mean Kᵢ (nM) |
| M1 | 1.27 ± 0.36 |
| M2 | 3.24 ± 1.16 |
| M3 | 2.21 ± 0.53 |
| M4 | 0.77 ± 0.43 |
| M5 | 2.84 ± 0.84 |
Data represents the mean ± standard deviation for Atropine's affinity in competing with [³H]-N-methylscopolamine ([³H]-NMS).[1]
Table 2: Atropine Inhibitory Potency (IC₅₀) at Human Muscarinic Receptor Subtypes
| Receptor Subtype | Mean IC₅₀ (nM) |
| M1 | 2.22 ± 0.60 |
| M2 | 4.32 ± 1.63 |
| M3 | 4.16 ± 1.04 |
| M4 | 2.38 ± 1.07 |
| M5 | 3.39 ± 1.16 |
Data represents the mean ± standard deviation for Atropine's potency in functional assays.[1]
Experimental Protocols
The following are detailed protocols for the primary in vitro assays used to characterize the bioactivity of muscarinic receptor antagonists.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Kᵢ) of this compound for each of the five muscarinic receptor subtypes by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the Kᵢ of this compound at M1-M5 receptors.
Materials:
-
Cell membranes from stable cell lines expressing individual human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Test compound: this compound.
-
Non-specific binding control: Atropine (at a high concentration, e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, [³H]-NMS (at a concentration near its Kₔ), and varying concentrations of this compound or control compounds.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Calcium Flux Functional Assay
This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a muscarinic agonist in cells expressing Gq-coupled muscarinic receptors (M1, M3, M5).
Objective: To determine the IC₅₀ of this compound in blocking agonist-induced calcium mobilization.
Materials:
-
Stable cell line expressing human M1, M3, or M5 receptors (e.g., CHO-K1 or HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Muscarinic agonist (e.g., Carbachol or Acetylcholine).
-
Test compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescent plate reader with kinetic reading capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 1 hour at 37°C.
-
Compound Pre-incubation: Wash the cells and then add varying concentrations of this compound. Incubate for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Place the plate in the fluorescent plate reader. Measure the baseline fluorescence, then add a pre-determined concentration of the muscarinic agonist (typically the EC₈₀) to all wells.
-
Signal Detection: Immediately begin kinetic measurement of the fluorescence signal over time to capture the calcium transient.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration. Use non-linear regression to determine the IC₅₀ value.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for muscarinic acetylcholine receptors, which this compound antagonizes.
Caption: Gq-coupled muscarinic receptor (M1, M3, M5) signaling pathway antagonized by this compound.
Caption: Gi-coupled muscarinic receptor (M2, M4) signaling pathway antagonized by this compound.
Experimental Workflows
The following diagrams outline the workflows for the key in vitro experiments.
Caption: Workflow for the radioligand competition binding assay.
Caption: Workflow for the calcium flux functional assay.
References
Noratropine as a Reference Compound in Receptor-Binding Assays: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noratropine, the N-demethylated metabolite of atropine, is a tropane alkaloid that acts as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] Its structural similarity to atropine, a well-characterized muscarinic antagonist, makes it a potentially valuable reference compound in receptor-binding assays aimed at characterizing novel muscarinic ligands. This technical guide provides a comprehensive overview of this compound's properties, its application in receptor-binding assays, detailed experimental protocols, and an analysis of its interaction with muscarinic receptor subtypes.
Chemical and Pharmacological Profile of this compound
This compound, also known as N-demethylatropine, shares the core tropane structure of atropine but lacks the N-methyl group. This structural modification influences its physicochemical and pharmacological properties.
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate |
| Synonyms | N-demethylatropine, Norhyoscyamine |
| CAS Number | 16839-98-8 |
| Molecular Formula | C₁₆H₂₁NO₃ |
| Molecular Weight | 275.34 g/mol |
| Chemical Structure |
|
Source: PubChem CID 155554
Pharmacologically, this compound functions as a muscarinic receptor antagonist, competitively inhibiting the binding of acetylcholine and other muscarinic agonists. The five subtypes of muscarinic receptors (M1-M5) are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors couple to different G proteins to initiate intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of ligand binding.
Quantitative Binding Data
As specific binding affinity data (Ki or IC50 values) for this compound across the five muscarinic receptor subtypes is not extensively documented, the following tables present data for the parent compound, atropine, as a reference. Atropine is a non-selective muscarinic antagonist. It is important to reiterate that this compound's affinity is generally lower than that of atropine.[1]
Table 2: Comparative Binding Affinities (Ki in nM) of Atropine for Human Muscarinic Receptor Subtypes
| Compound | M1 Receptor (Ki, nM) | M2 Receptor (Ki, nM) | M3 Receptor (Ki, nM) | M4 Receptor (Ki, nM) | M5 Receptor (Ki, nM) |
| Atropine | ~1-3 | ~1-3 | ~1-3 | ~1-3 | ~1-3 |
| This compound | Lower than Atropine | Lower than Atropine | Lower than Atropine | Lower than Atropine | Lower than Atropine |
Note: Ki values for atropine are approximate and can vary based on experimental conditions. The information for this compound is qualitative, indicating a lower affinity than atropine.
Experimental Protocol: Competition Radioligand Binding Assay
This section outlines a detailed protocol for a competition radioligand binding assay to determine the affinity of a test compound (e.g., a novel therapeutic agent) for muscarinic receptors, using this compound as a reference compound.
Materials and Reagents
-
Receptor Source: Cell membranes from a stable cell line expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells transfected with M1, M2, M3, M4, or M5 receptor cDNA).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Reference Compound: this compound hydrochloride.
-
Test Compound: The compound of interest.
-
Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM Atropine).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., Millipore MultiScreen).
-
Scintillation Cocktail: A suitable liquid scintillation fluid.
-
Equipment:
-
Cell harvester for filtration.
-
Liquid scintillation counter.
-
Multi-channel pipettes.
-
Incubator.
-
Experimental Procedure
-
Membrane Preparation:
-
Culture cells expressing the desired muscarinic receptor subtype to a high density.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells by homogenization in a hypotonic buffer containing protease inhibitors.
-
Centrifuge the lysate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the membrane preparation in aliquots at -80°C.
-
-
Assay Setup (96-well plate format):
-
Prepare serial dilutions of the test compound and this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
To each well of the 96-well plate, add the following in order:
-
Total Binding (TB) wells: 50 µL of assay buffer.
-
Non-specific Binding (NSB) wells: 50 µL of 1 µM Atropine.
-
Competition wells: 50 µL of the corresponding dilution of the test compound or this compound.
-
-
Add 50 µL of [³H]-NMS (at a final concentration close to its Kd, typically 0.1-1.0 nM) to all wells.
-
Initiate the binding reaction by adding 100 µL of the diluted membrane preparation (containing 10-50 µg of protein) to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the assay by filtering the contents of the wells through the glass fiber filter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
-
Generate Competition Curves:
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration (test compound or this compound).
-
-
Determine IC50 Values:
-
Fit the competition curve using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate Ki Values:
-
Convert the IC50 values to inhibition constants (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Conclusion
This compound, as a primary metabolite of atropine, presents a valuable, albeit less potent, tool for muscarinic receptor research. Its use as a reference compound in receptor-binding assays allows for the characterization and comparison of novel muscarinic ligands. While a comprehensive public database of its binding affinities is yet to be established, the protocols and comparative data provided in this guide offer a solid foundation for its integration into drug discovery and pharmacological research workflows. The provided experimental design can be adapted to generate robust and reproducible data for the determination of the binding profiles of new chemical entities targeting the muscarinic acetylcholine receptor system.
References
Synthesis of Nortropine: A Technical Guide for Therapeutic Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nortropine, a demethylated derivative of tropine, is a pivotal intermediate in the synthesis of a wide range of pharmacologically active compounds.[1][2][3] Its rigid bicyclic tropane skeleton provides a versatile scaffold for the development of therapeutic agents, particularly those targeting the central nervous system.[1][2] This technical guide provides an in-depth overview of the primary synthetic routes to nortropine, detailed experimental protocols, and insights into its application in the development of therapeutic agents. Nortropine itself is a key building block for drugs such as trospium chloride, an antimuscarinic agent used to treat overactive bladder, and serves as a precursor for compounds that modulate glycine receptors and monoamine transporters.[4][5][6]
Synthetic Routes to Nortropine
The synthesis of nortropine can be achieved through several efficient pathways, primarily involving the modification of readily available tropane alkaloids. The most common methods include the demethylation of tropine, the hydrolysis of N-alkoxycarbonyl nortropine derivatives, and synthesis from tropinone.
Demethylation of Tropine
A widely employed method for nortropine synthesis is the N-demethylation of tropine. This can be achieved through various reagents, with chloroformate esters being particularly effective. The reaction proceeds via the formation of a carbamate intermediate, which is subsequently hydrolyzed to yield nortropine. Another approach involves oxidative demethylation.[7][8][9]
Hydrolysis of N-Alkoxycarbonyl Nortropine
This method involves the hydrolysis of an N-alkoxycarbonyl derivative of nortropine, which can be prepared from tropine. The hydrolysis is typically carried out under basic conditions, often at elevated temperatures and pressures, to efficiently remove the protecting group and yield nortropine.[2][7][10]
Synthesis from Tropinone
Tropinone, a key intermediate in the biosynthesis of tropane alkaloids, can also serve as a starting material for nortropine synthesis.[3][11] This route typically involves the reduction of the ketone functionality of tropinone to an alcohol, followed by N-demethylation. A notable strategy involves the formation of a quaternary ammonium salt of tropinone, which facilitates the substitution of the N-methyl group.[12]
Data Presentation: Comparison of Synthetic Routes
| Synthesis Route | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Reported Yield | Purity | Reference(s) |
| Demethylation of Tropine | Tropine | Vinyl Chloroformate, KOH | Reflux in chloroform, then reflux with KOH solution | Not specified | Not specified | [12] |
| Tropine | Chloroformate esters, HCl/Acetic Acid | Transesterification: 25–60°C, 2–6 hours; Demethylation: 0–60°C, 10–15 hours; Hydrolysis: 70–100°C, 8–12 hours | High (90% for an intermediate) | Not specified | [1] | |
| Hydrolysis of N-Alkoxycarbonyl Nortropine | N-alkoxycarbonyl nortropine | Potassium hydroxide | 100-160°C, high pressure (1-10 atm) | Not specified | >99% | [2][10] |
| Synthesis from N-Substituted Nortropinone | Tropinone | Iodomethane, Primary amine | Reflux | Up to 80% for N-substituted derivatives | Not specified | [12] |
Experimental Protocols
Protocol 1: Demethylation of Tropine using Vinyl Chloroformate
Objective: To synthesize nortropine by the N-demethylation of tropine.
Materials:
-
Tropine
-
Vinyl Chloroformate
-
Chloroform
-
Potassium Hydroxide (KOH) solution (10%)
-
Saturated Sodium Chloride (brine) solution
Procedure:
-
In a 2 L three-necked flask, mix 168 g (1.5 mol) of vinyl chloroformate with 500 ml of chloroform and heat the mixture to reflux.[12]
-
Dissolve 50 g (0.35 mol) of tropine in 200 ml of chloroform. Slowly add this solution to the refluxing vinyl chloroformate solution. A white mist may be generated during the addition.[12]
-
After the addition is complete, continue to reflux the reaction mixture for 2 hours.[12]
-
Stop heating and stirring, and concentrate the mixture to obtain a colorless oil.[12]
-
To the oil, add a 10% aqueous KOH solution and reflux for approximately 12 hours.[12]
-
Cool the reaction mixture to room temperature.[12]
-
Extract the aqueous layer four times with 500 ml of chloroform each time.[12]
-
Wash the combined chloroform layers once with a saturated sodium chloride solution.[12]
-
Concentrate the chloroform layer to obtain a reddish-brown oily product, which is nortropine.[12]
Protocol 2: Hydrolysis of N-Alkoxycarbonyl Nortropine under Pressure
Objective: To prepare nortropine by the hydrolysis of an N-alkoxycarbonyl nortropine derivative.
Materials:
-
N-carbalkoxy nortropine (e.g., N-ethoxycarbonyl nortropine or N-methoxycarbonyl nortropine)[10]
-
Ethyl acetate
-
Activated carbon
-
Nitrogen gas
Procedure:
-
Place the raw material, N-carbalkoxy nortropine, and a 10-35% potassium hydroxide aqueous solution into an autoclave. The amount of KOH should be 2-10 equivalents of the starting material.[2][10]
-
Purge the autoclave with nitrogen gas to replace the air.[2]
-
Stir the mixture and heat to 140-160 °C. The pressure will rise to 8-10 kg/cm ².[2]
-
After the initial reaction, carefully vent the lower boiling alcohol produced during hydrolysis until the pressure drops to approximately 4 kg/cm ².[2]
-
Continue the reaction at 140-160 °C for 5 hours.[2]
-
After the reaction is complete, cool the mixture and reduce the pressure. Further cool the solution to -5 to 10 °C.[2]
-
Collect the precipitated crude product by centrifugation.[2]
-
Dissolve the crude product in hot ethyl acetate and decolorize with activated carbon.[2]
-
Cool the solution to induce crystallization and filter to obtain the purified nortropine product with a purity of over 99%.[2][10]
Nortropine as an Intermediate for Therapeutic Agents
The nortropine scaffold is a valuable pharmacophore in drug discovery. Its derivatives have shown significant activity as antimuscarinic agents, glycine receptor modulators, and monoamine transporter inhibitors.
Therapeutic Target: Muscarinic Acetylcholine Receptors
Trospium chloride, a quaternary ammonium derivative of nortropine, is a potent muscarinic receptor antagonist.[1][4][5][13][14] It is used for the treatment of overactive bladder.[4][13]
Signaling Pathway of Trospium Chloride:
Caption: Mechanism of action of Trospium Chloride.
Trospium chloride competitively blocks the effect of acetylcholine on muscarinic receptors, particularly the M2 and M3 subtypes, in the bladder's detrusor muscle.[4][13] This antagonism reduces the tone of the bladder's smooth muscle, leading to decreased involuntary contractions and relief of symptoms associated with overactive bladder.[1][13]
Therapeutic Target: Glycine Receptors
Nortropine derivatives have been investigated as allosteric modulators of glycine receptors (GlyRs).[4] GlyRs are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system.[15][16][17][18]
Signaling Pathway of Glycine Receptors:
Caption: Glycine receptor signaling pathway.
Activation of GlyRs by glycine leads to an influx of chloride ions, causing hyperpolarization of the postsynaptic membrane and inhibiting neuronal firing.[15][16][18] Nortropine-based allosteric modulators can enhance or inhibit the function of these receptors, offering potential therapeutic applications for conditions involving neuronal hyperexcitability, such as chronic pain.[10]
Therapeutic Target: Monoamine Transporters
Derivatives of nortropane have shown high affinity for monoamine transporters, including the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).[6][19][20][21] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating their concentration and signaling.
Workflow for Monoamine Transporter Inhibition:
References
- 1. Trospium Chloride: Package Insert / Prescribing Info / MOA [drugs.com]
- 2. CN101684117B - Method for preparing nor-tropine - Google Patents [patents.google.com]
- 3. Tropinone - American Chemical Society [acs.org]
- 4. Trospium chloride: Biological action, Pharmacodynamics, and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 5. Trospium chloride in the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and monoamine transporter binding properties of 3alpha-(substituted phenyl)nortropane-2beta-carboxylic acid methyl esters. Norepinephrine transporter selective compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US4855422A - Process for the preparation of azoniaspironortropanol esters - Google Patents [patents.google.com]
- 8. Preparation of noratropine by oxidative n-demethylation of atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photochemical N-demethylation of alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of Glycine Receptor-Mediated Pain Signaling in vitro and in vivo by Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Trospium Chloride? [synapse.patsnap.com]
- 14. Trospium chloride - Wikipedia [en.wikipedia.org]
- 15. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Exploring the Activation Process of the Glycine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glycine receptor - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Noratropine in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noratropine, a metabolite of atropine, is a competitive antagonist of muscarinic acetylcholine receptors.[1][2] Its anticholinergic properties make it a compound of interest for studying the physiological and pharmacological roles of the parasympathetic nervous system in various organs. Isolated organ bath experiments are a fundamental in vitro technique used to characterize the pharmacological profile of compounds like this compound by assessing their effects on the contractility of smooth or cardiac muscle tissues.[3][4]
These application notes provide a detailed protocol for utilizing this compound in isolated organ bath experiments to determine its potency and mechanism of action as a muscarinic receptor antagonist. The provided methodologies are based on established protocols for similar competitive antagonists, such as atropine, and are intended to serve as a comprehensive guide for researchers.
Data Presentation
Quantitative data from isolated organ bath experiments are crucial for determining the pharmacological parameters of a test compound. The following tables illustrate how to present data from a typical experiment investigating the competitive antagonism of this compound against a muscarinic agonist like acetylcholine.
Table 1: Effect of this compound on Acetylcholine-Induced Contraction of Isolated Guinea Pig Ileum
This table summarizes the shift in the half-maximal effective concentration (EC₅₀) of acetylcholine in the presence of increasing concentrations of this compound. A rightward shift in the EC₅₀ value with no significant change in the maximal response (Eₘₐₓ) is indicative of competitive antagonism.[3][5]
| This compound Concentration (nM) | Agonist (Acetylcholine) | Log EC₅₀ (M) | EC₅₀ (M) | Eₘₐₓ (% of control) | n (tissues) |
| 0 (Control) | Acetylcholine | -7.15 | 7.0 x 10⁻⁸ | 100 | 6 |
| 1 | Acetylcholine | -6.55 | 2.8 x 10⁻⁷ | 99.5 | 6 |
| 3 | Acetylcholine | -6.15 | 7.1 x 10⁻⁷ | 101.2 | 6 |
| 10 | Acetylcholine | -5.65 | 2.2 x 10⁻⁶ | 98.9 | 6 |
Note: The data presented in this table is hypothetical and serves as an example. Actual values must be determined experimentally.
Table 2: Schild Plot Analysis for this compound
The Schild plot is a graphical method used to determine the affinity (pA₂) of a competitive antagonist.[6][7] The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.
| This compound Concentration [B] (M) | Log [B] | Dose Ratio (DR) | Log (DR - 1) |
| 1 x 10⁻⁹ | -9.0 | 4.0 | 0.48 |
| 3 x 10⁻⁹ | -8.5 | 10.1 | 0.96 |
| 1 x 10⁻⁸ | -8.0 | 31.4 | 1.48 |
Note: The data presented in this table is hypothetical and serves as an example. The Dose Ratio (DR) is calculated as the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist.
Schild Plot Analysis: A plot of log(DR-1) versus log[B] should yield a straight line with a slope not significantly different from unity for a competitive antagonist. The x-intercept of this line provides the pA₂ value. For the hypothetical data above, the calculated pA₂ value would be approximately 8.9.
Experimental Protocols
The following protocols provide a detailed methodology for investigating the effects of this compound in an isolated organ bath setup. The guinea pig ileum is a classic preparation for studying muscarinic receptor antagonists due to its robust and reproducible contractile responses to cholinergic agonists.[8][9]
Preparation of Physiological Salt Solution (Tyrode's Solution)
Materials:
-
NaCl
-
KCl
-
CaCl₂
-
MgCl₂·6H₂O
-
NaHCO₃
-
NaH₂PO₄·H₂O
-
Glucose
-
Distilled water
-
Carbogen gas (95% O₂, 5% CO₂)
Procedure:
-
Prepare a stock solution of Tyrode's solution with the following composition (in mM): NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaHCO₃ 11.9, NaH₂PO₄ 0.4, and glucose 5.5.
-
On the day of the experiment, dilute the stock solution with distilled water to the final volume.
-
Continuously aerate the solution with carbogen gas to maintain a physiological pH of 7.4 and provide oxygen to the tissue.
-
Maintain the solution at 37°C in a water bath.
Tissue Preparation and Mounting
Materials:
-
Guinea pig
-
Dissection instruments (scissors, forceps)
-
Petri dish
-
Silk suture thread
-
Isolated organ bath system
-
Force-displacement transducer
-
Data acquisition system
Procedure:
-
Humanely euthanize a guinea pig according to institutionally approved ethical guidelines.
-
Isolate a segment of the terminal ileum and place it in a Petri dish containing cold, carbogen-aerated Tyrode's solution.
-
Carefully remove the mesenteric attachment and any adhering connective tissue.
-
Cut the ileum into segments of approximately 2-3 cm in length.
-
Tie silk sutures to both ends of the tissue segment.
-
Mount the tissue segment in a 10 mL organ bath chamber containing pre-warmed (37°C) and carbogen-aerated Tyrode's solution.
-
Attach the bottom suture to a fixed hook in the organ bath and the top suture to an isometric force-displacement transducer.
-
Apply an initial resting tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes. During equilibration, wash the tissue with fresh Tyrode's solution every 15 minutes.
Protocol for Determining the Antagonistic Effect of this compound
Objective: To determine if this compound acts as a competitive antagonist at muscarinic receptors.
Procedure:
-
Control Concentration-Response Curve:
-
After the equilibration period, perform a cumulative addition of a muscarinic agonist (e.g., acetylcholine) to the organ bath to generate a control concentration-response curve. Start with a low concentration (e.g., 1 nM) and increase the concentration in logarithmic increments until a maximal contraction is achieved.
-
Record the contractile response at each concentration.
-
Wash the tissue with fresh Tyrode's solution multiple times to ensure the complete removal of the agonist and allow the tissue to return to its baseline tension.
-
-
Incubation with this compound:
-
Introduce a known concentration of this compound into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 30 minutes) to reach equilibrium.
-
-
Second Concentration-Response Curve:
-
In the continued presence of this compound, repeat the cumulative addition of the same agonist to generate a second concentration-response curve.
-
-
Repeat with Different this compound Concentrations:
-
Wash the tissue thoroughly and allow it to recover.
-
Repeat steps 2 and 3 with increasing concentrations of this compound.
-
Data Analysis:
-
Plot the agonist concentration (logarithmic scale) against the contractile response (% of maximal control response).
-
A competitive antagonist will cause a parallel rightward shift of the agonist's concentration-response curve without depressing the maximal response.[3][5]
-
Calculate the EC₅₀ of the agonist in the absence and presence of each concentration of this compound.
-
Calculate the Dose Ratio (DR) for each this compound concentration.
-
Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of this compound (log[B]).
-
Determine the pA₂ value from the x-intercept of the Schild plot. A slope of the Schild regression that is not significantly different from 1 is consistent with competitive antagonism.[6][7]
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Muscarinic Receptor Antagonism
The following diagram illustrates the mechanism of action of this compound as a competitive antagonist at the muscarinic acetylcholine receptor (M₃ subtype) on a smooth muscle cell.
Caption: this compound competitively blocks acetylcholine binding to M₃ receptors.
Experimental Workflow for Schild Analysis
This diagram outlines the key steps involved in performing a Schild analysis to determine the pA₂ value of this compound.
Caption: Workflow for determining the pA₂ value of this compound via Schild analysis.
Disclaimer
The provided protocols and data are intended for informational and educational purposes only. Researchers should adapt these protocols based on their specific experimental conditions, available equipment, and institutional guidelines. The quantitative data presented are hypothetical and must be determined experimentally. All experiments involving animals must be conducted in accordance with ethical guidelines and approved by an institutional animal care and use committee.
References
- 1. youtube.com [youtube.com]
- 2. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. SOME EFFECTS OF ATROPINE ON SMOOTH MUSCLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential affinities of AF-DX 116, atropine and pirenzepine for muscarinic receptors of guinea pig gastric fundus, atria and urinary bladder: might atropine distinguish among muscarinic receptor subtypes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. rsisinternational.org [rsisinternational.org]
Application Notes and Protocols for Atropine Administration in Mouse Models of Bradycardia
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for the administration of atropine in mouse models of bradycardia. Atropine is a competitive antagonist of muscarinic acetylcholine receptors and is a first-line treatment for symptomatic bradycardia.[1][2] It functions by blocking the effects of the vagus nerve on the heart, leading to an increased heart rate.[2] While the user request specified "noratropine," this term does not correspond to a recognized pharmaceutical agent. It is presumed that the intended subject was atropine, a standard therapeutic for bradycardia. For comprehensiveness, this document also includes information on nortriptyline, a tricyclic antidepressant with notable cardiac effects, as a potential alternative interpretation of the user's query.
Atropine in Bradycardia Mouse Models
Mechanism of Action
Atropine is an anticholinergic drug that acts as a competitive, reversible antagonist of muscarinic receptors.[3] In the heart, the vagus nerve releases acetylcholine, which binds to M2 muscarinic receptors on the sinoatrial (SA) and atrioventricular (AV) nodes. This activation of the parasympathetic nervous system decreases heart rate. Atropine blocks these muscarinic receptors, thereby inhibiting the effects of acetylcholine and leading to an increase in heart rate and improved atrioventricular conduction.[1][4]
Experimental Protocols
Several methods can be employed to induce bradycardia in mouse models:
-
Pharmacological Induction:
-
Restraint-Induced (Vagally-Mediated) Bradycardia:
This protocol is adapted from a study investigating restraint-induced bradycardia in C57BL/6J mice.[6]
-
Materials:
-
Atropine sulfate solution
-
0.9% normal saline
-
Intramuscular injection supplies (e.g., insulin syringes)
-
ECG monitoring system (e.g., smartphone-based ECG, telemetry)
-
Restraint devices
-
-
Procedure:
-
Administer an intramuscular injection of 0.04 mg/kg atropine sulfate or an equivalent volume of 0.9% normal saline into the quadriceps muscle.[6]
-
Allow a 10-minute interval for the drug to take effect.[6]
-
Induce bradycardia using the chosen method (e.g., immobilizing restraint).
-
Record ECG continuously during the procedure.
-
A washout period of approximately 5 hours (equivalent to about 3 half-lives of atropine) should be allowed before any crossover treatment.[6]
-
Data Presentation
The following table summarizes the quantitative data on the effect of atropine on heart rate in a restraint-induced bradycardia mouse model.
| Treatment Group | Restraint Method | Mean Heart Rate (bpm) | Change in Heart Rate (%) | Statistical Significance (p-value) |
| Saline | Light Restraint | ~650 | - | - |
| Saline | Immobilizing Restraint | ~460 | -29% | < 0.0001 |
| Atropine | Immobilizing Restraint | ~620 | - | 0.0494 (compared to saline-immobilized) |
Data adapted from a study on C57BL/6J mice.[6] The mean heart rate values are estimations based on the graphical data presented in the source.
Nortriptyline: An Alternative Consideration
Nortriptyline is a tricyclic antidepressant that inhibits the reuptake of norepinephrine and serotonin.[7] It also has anticholinergic properties, inhibiting the activity of acetylcholine.[7][8] While its primary use is for depression, it has known cardiovascular effects.
Cardiac Effects of Nortriptyline
Nortriptyline's impact on heart rate can be complex. While it has anticholinergic properties that could potentially increase heart rate, some studies have reported that certain metabolites of nortriptyline can cause marked bradycardia.[9] Specifically, the Z-10-hydroxynortriptyline metabolite has been shown to induce bradycardia and decrease blood pressure and cardiac output in swine.[9]
Administration in Mouse Models
Nortriptyline has been administered to mice in studies of depression-like behaviors. A common dosage is 30 mg/kg via intraperitoneal injection.[10] Researchers investigating the cardiac effects of nortriptyline in mouse models of bradycardia would need to carefully consider the specific metabolite and its expected effects.
Conclusion
Atropine is a well-established and effective agent for reversing vagally-mediated bradycardia in mouse models. The provided protocols and data offer a foundation for researchers designing studies in this area. While "this compound" is not a recognized compound, the properties of atropine align with the likely intent of the query. For researchers exploring the broader landscape of drugs affecting heart rate, the complex cardiac effects of agents like nortriptyline warrant careful investigation.
References
- 1. How Does Atropine Help People with Bradycardia? [healthline.com]
- 2. acls-algorithms.com [acls-algorithms.com]
- 3. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Therapeutic review. Cardiac effects of atropine in man: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. A Validated Smartphone-based Electrocardiogram Reveals Severe Bradyarrhythmias during Immobilizing Restraint in Mice of Both Sexes and Four Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nortriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Comparative cardiotoxicity of nortriptyline and its isomeric 10-hydroxymetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Venlafaxine and nortriptyline reverse acute dexamethasone-induced depressive-like behaviors in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assays for Evaluating the Cytotoxicity of Noratropine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Noratropine is a tropane alkaloid, structurally related to atropine, and is known to function as a muscarinic acetylcholine receptor antagonist[1]. As a metabolite of atropine, its pharmacological and toxicological profiles are of significant interest in drug development and safety assessment[2]. Evaluating the potential cytotoxicity of compounds like this compound is a critical step in preclinical research. This document provides detailed protocols for a panel of cell-based assays designed to quantify the cytotoxic effects of this compound and to probe the underlying mechanisms of cell death.
The assays described herein measure distinct cellular parameters to provide a comprehensive cytotoxicity profile:
-
MTT Assay: Assesses cell viability by measuring mitochondrial metabolic activity[3][4].
-
Lactate Dehydrogenase (LDH) Assay: Quantifies cytotoxicity by measuring the release of LDH from cells with compromised membrane integrity[5][6].
-
Neutral Red Uptake (NRU) Assay: Evaluates cell viability based on the ability of healthy cells to incorporate and bind the dye in their lysosomes[7][8][9].
-
Apoptosis Assays: Differentiates between apoptosis and necrosis and identifies key events in the apoptotic cascade, such as phosphatidylserine externalization (Annexin V) and caspase activation[10][11].
General Materials and Reagents
-
Selected mammalian cell line (e.g., HepG2, A549, HEK293)
-
This compound (CAS# 16839-98-8)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well flat-bottom, clear and opaque-walled tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
LDH Cytotoxicity Assay Kit
-
Neutral Red solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Caspase-3/7 Activity Assay Kit
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader (absorbance, fluorescence, luminescence)
-
Humidified incubator (37°C, 5% CO₂)
Experimental Workflows
A general workflow for assessing this compound cytotoxicity involves cell preparation, compound treatment, and subsequent analysis using one or more of the described assays.
Caption: General experimental workflow for this compound cytotoxicity testing.
Detailed Experimental Protocols
General Cell Seeding Protocol
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Determine cell viability and density using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (typically 5x10³ to 1x10⁴ cells/well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate[12].
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
This compound Treatment
-
Prepare a concentrated stock solution of this compound in DMSO or sterile PBS.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity[8].
-
Include appropriate controls: untreated cells (vehicle control) and medium-only (blank control)[6].
-
After the 24-hour cell attachment period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
Protocol 1: MTT Cell Viability Assay
This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells[3][4].
Caption: Principle of the MTT cell viability assay.
Procedure:
-
Following this compound treatment, add 10 µL of 5 mg/mL MTT solution to each well[3][13].
-
Incubate the plate for 4 hours at 37°C in a CO₂ incubator[12].
-
Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of MTT solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals[14][15].
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise[3].
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage[5][6].
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. qualitybiological.com [qualitybiological.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 10. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [ch.promega.com]
- 11. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application Note: Quantification of Noratropine in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of noratropine in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode. The method is suitable for pharmacokinetic and toxicokinetic studies of this compound.
Introduction
This compound is the N-demethylated primary metabolite of atropine, a tropane alkaloid with anticholinergic properties. Accurate quantification of this compound in biological matrices such as plasma is crucial for understanding the metabolism and pharmacokinetics of atropine. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose.[1][2][3] This application note provides a detailed protocol for the determination of this compound in human plasma, suitable for drug development and clinical research applications.
Method Summary
A simple and rapid protein precipitation method is employed for the extraction of this compound and the internal standard from plasma samples. The chromatographic separation is performed on a C18 column using a gradient of acetonitrile and water containing 0.1% formic acid. The analytes are detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.
Data Presentation
The following tables summarize the quantitative performance of the LC-MS/MS method for this compound.
Table 1: LC-MS/MS Parameters for this compound and Internal Standard
| Parameter | This compound | This compound-d3 (IS) |
| Precursor Ion (m/z) | 276.2 | 279.2 |
| Product Ion (m/z) | 124.2 | 124.2 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 25 | 25 |
| Cone Voltage (V) | 30 | 30 |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | |
| LQC (0.3 ng/mL) | ≤ 15% |
| MQC (10 ng/mL) | ≤ 10% |
| HQC (80 ng/mL) | ≤ 10% |
| Inter-day Precision (%CV) | |
| LQC (0.3 ng/mL) | ≤ 15% |
| MQC (10 ng/mL) | ≤ 10% |
| HQC (80 ng/mL) | ≤ 10% |
| Accuracy (% Bias) | |
| LQC (0.3 ng/mL) | ± 15% |
| MQC (10 ng/mL) | ± 10% |
| HQC (80 ng/mL) | ± 10% |
| Mean Extraction Recovery | > 85% |
| Matrix Effect | Minimal |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound-d3 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: A system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization source.
-
Analytical Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d3 in methanol to obtain primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and QC samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d3 primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Sample Preparation Protocol
-
Label polypropylene tubes for blank, calibration standards, QC samples, and unknown samples.
-
To 100 µL of plasma in each tube, add 10 µL of the internal standard working solution (100 ng/mL). For the blank sample, add 10 µL of 50:50 methanol:water.
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the prepared sample into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B (Re-equilibration)
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
Method Validation
The bioanalytical method was validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, and stability.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic run time make it suitable for high-throughput analysis in support of pharmacokinetic studies.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical steps in the sample preparation protocol.
References
Application Notes and Protocols for Noratropine in Autonomic Nervous System Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noratropine, a tropane alkaloid, is the N-demethylated metabolite of atropine, a well-known non-selective muscarinic acetylcholine receptor antagonist.[1][2][3] Like its parent compound, this compound is recognized for its anticholinergic properties, primarily exerting its effects on the peripheral nervous system.[1] Due to its reduced lipophilicity compared to atropine, this compound exhibits limited penetration across the blood-brain barrier, making it a valuable tool for studying the peripheral effects of muscarinic receptor blockade with minimal central nervous system interference.[1]
These application notes provide a comprehensive guide for utilizing this compound to investigate the autonomic nervous system. This document outlines its mechanism of action, summarizes available quantitative data, and offers detailed protocols for in vitro and in vivo studies. The provided methodologies will enable researchers to characterize the binding affinity and functional potency of this compound and to explore its physiological effects on various organ systems.
Mechanism of Action
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] By binding to these receptors, it prevents acetylcholine from eliciting its typical effects, thereby inhibiting parasympathetic nerve stimulation. There are five subtypes of muscarinic receptors (M1-M5), and like atropine, this compound is expected to act as a non-selective antagonist across these subtypes. The blockade of these receptors in various tissues leads to a range of physiological responses, including smooth muscle relaxation, increased heart rate, and reduced glandular secretions.[1]
Data Presentation
Quantitative data on the binding affinity and functional potency of this compound are not extensively available in the public domain. However, data for the parent compound, atropine, and a related nortropane derivative are presented below for reference and comparison. The experimental protocols provided in this document are designed to enable researchers to determine these values for this compound.
Table 1: Muscarinic Receptor Binding Affinities (Ki values) of Atropine and a Nortropane Derivative
| Compound | Receptor Subtype | Ki (nM) | Species | Source |
| Atropine | M1 | 2 | Human | [4] |
| M2 | ~5.9 | Porcine | [5] | |
| M3 | - | - | - | |
| M4 | - | - | - | |
| M5 | - | - | - | |
| 6β-Acetoxynortropane | M1 | 4-7 | Human |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency (EC50/IC50 values) of Atropine in Autonomic Nervous System Models
| Assay | Parameter | EC50/IC50 (nM) | Tissue/Model | Species | Source |
| Smooth Muscle Relaxation | IC50 | Data not readily available | - | - | - |
| Heart Rate Increase | EC50 | Data not readily available | - | - | - |
Note: EC50 represents the concentration of a drug that gives a half-maximal response, while IC50 is the concentration of an inhibitor that reduces the response by half.
Signaling Pathway
This compound, as a muscarinic antagonist, blocks the signaling cascade initiated by acetylcholine binding to muscarinic receptors. The following diagram illustrates the general signaling pathway of Gq-coupled muscarinic receptors (M1, M3, M5) and their inhibition by this compound.
Experimental Protocols
The following protocols provide detailed methodologies for characterizing the effects of this compound on the autonomic nervous system.
In Vitro Experiments
1. Radioligand Binding Assay for Muscarinic Receptors
This protocol allows for the determination of the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing a specific human or rodent muscarinic receptor subtype (M1-M5)
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)
-
This compound hydrochloride
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold)
-
Unlabeled displacer (e.g., Atropine) for non-specific binding determination
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Liquid scintillation counter and vials
-
Scintillation cocktail
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to the desired protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
This compound at various concentrations (for competition curve) or buffer (for total binding) or a saturating concentration of unlabeled displacer (for non-specific binding).
-
Radioligand at a concentration near its Kd.
-
Cell membrane suspension to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum filtration manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Isolated Tissue Bath Assay for Smooth Muscle Contraction
This protocol is used to determine the functional potency (IC50) of this compound in inhibiting agonist-induced smooth muscle contraction.
Materials:
-
Animal model (e.g., guinea pig, rat)
-
Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O₂ / 5% CO₂ and maintained at 37°C
-
Muscarinic agonist (e.g., carbachol, acetylcholine)
-
This compound hydrochloride
-
Isolated organ bath system with isometric force transducers and data acquisition software
Procedure:
-
Tissue Preparation: Euthanize the animal and dissect the desired smooth muscle tissue (e.g., a segment of the ileum or a ring of the thoracic aorta). Place the tissue in ice-cold physiological salt solution.
-
Mounting: Mount the tissue segment in the organ bath chamber filled with aerated, warmed physiological salt solution. Attach one end to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a predetermined optimal resting tension, with regular changes of the bath solution.
-
Agonist-Induced Contraction: Add a concentration of the muscarinic agonist that produces a submaximal contraction (e.g., EC80).
-
This compound Administration: Once the agonist-induced contraction has stabilized, add this compound to the bath in a cumulative, concentration-dependent manner.
-
Recording: Record the changes in isometric tension using the data acquisition system.
-
Data Analysis:
-
Express the relaxation induced by this compound as a percentage of the initial agonist-induced contraction.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting concentration-response curve using non-linear regression.
-
In Vivo Experiments
1. Measurement of Cardiovascular Effects in Rodents
This protocol outlines the procedure for assessing the in vivo effects of this compound on heart rate and blood pressure in anesthetized or conscious rodents.
Materials:
-
Rodent model (e.g., rat, mouse)
-
Anesthetic (if applicable)
-
Telemetry system or blood pressure transducer and amplifier
-
Data acquisition system
-
This compound hydrochloride dissolved in sterile saline
-
Intravenous catheters
Procedure:
-
Animal Preparation:
-
Anesthetized Model: Anesthetize the animal and maintain a stable level of anesthesia.
-
Conscious Model: Surgically implant a telemetry transmitter for the measurement of blood pressure and heart rate and allow for a recovery period.
-
-
Surgical Instrumentation (for anesthetized model):
-
Cannulate the carotid artery and connect the catheter to a pressure transducer to measure blood pressure.
-
Cannulate the jugular vein for intravenous administration of this compound.
-
-
Baseline Recording: Allow the animal to stabilize and record baseline cardiovascular parameters (heart rate and blood pressure) for a sufficient period.
-
Drug Administration: Administer this compound intravenously in increasing doses. Allow sufficient time between doses for the cardiovascular parameters to stabilize.
-
Data Monitoring and Recording: Continuously record heart rate and blood pressure throughout the experiment.
-
Data Analysis:
-
Calculate the change in heart rate and mean arterial pressure from baseline for each dose of this compound.
-
Plot the change in cardiovascular parameters against the dose of this compound to establish a dose-response relationship.
-
Determine the dose that produces a half-maximal effect (ED50) if a full dose-response curve is obtained.
-
Conclusion
This compound presents a valuable pharmacological tool for the specific investigation of peripheral muscarinic receptor function in the autonomic nervous system. While quantitative data regarding its binding and functional characteristics are not widely published, the detailed protocols provided herein offer a robust framework for researchers to determine these parameters. By employing these methodologies, scientists can further elucidate the role of peripheral muscarinic receptors in health and disease and explore the therapeutic potential of compounds like this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Atropine - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. atropine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Comparison of the effects of atropine in vivo and ex vivo (radioreceptor assay) after oral and intramuscular administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Competitive Binding Assays with Noratropine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noratropine, a metabolite of the well-characterized muscarinic antagonist atropine, also acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] While its binding affinity is generally lower than that of atropine, its study provides valuable insights into the structure-activity relationships of tropane alkaloids and their interaction with mAChRs. These receptors, comprising five subtypes (M1-M5), are G-protein coupled receptors (GPCRs) involved in a multitude of physiological functions, making them critical targets for drug discovery in various therapeutic areas.
This document provides detailed protocols for conducting in vitro competitive binding assays to characterize the interaction of this compound and other unlabelled ligands with muscarinic receptor subtypes.
Data Presentation
Due to the limited availability of specific binding affinity (Ki) values for this compound across all muscarinic receptor subtypes in publicly accessible literature, a comparative approach is presented. The following table summarizes the binding affinities of the parent compound, Atropine, for the human M1-M5 receptors. It is reported that this compound exhibits a lower affinity for these receptors.
Table 1: Binding Affinities of Atropine for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| M1 | 1.27 |
| M2 | 3.24 |
| M3 | 2.21 |
| M4 | 0.77 |
| M5 | 2.84 |
Data sourced from competitive binding assays using [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.[1]
Signaling Pathways
Muscarinic acetylcholine receptors are coupled to different G-proteins, leading to distinct downstream signaling cascades. A simplified representation of these pathways is illustrated below.
Caption: Simplified signaling pathways for M1/M3/M5 and M2/M4 muscarinic receptors.
Experimental Protocols
Radioligand Competitive Binding Assay Protocol
This protocol is designed to determine the binding affinity (Ki) of this compound or other test compounds for a specific muscarinic receptor subtype expressed in a cell membrane preparation.
1. Materials and Reagents:
-
Receptor Source: Cell membranes from CHO-K1 or HEK293 cells stably expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) (specific activity ~80-90 Ci/mmol).
-
Unlabeled Ligands: this compound, Atropine (for non-specific binding determination), and other test compounds.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter.
2. Experimental Workflow Diagram:
References
High-Yield Synthesis of Noratropine for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noratropine, the N-demethylated metabolite of atropine, is a valuable compound for preclinical research. It serves as a key intermediate in the synthesis of various tropane alkaloids and is investigated for its own pharmacological properties as a muscarinic acetylcholine receptor antagonist.[1] Unlike atropine, this compound exhibits reduced penetration of the central nervous system, making it a useful tool for studying peripheral anticholinergic effects.[1] This document provides detailed protocols for high-yield synthesis of this compound, essential for producing sufficient quantities for preclinical evaluation. The presented methods focus on efficiency, scalability, and purity of the final compound.
Data Presentation: Comparison of High-Yield Synthesis Methods
The following table summarizes quantitative data for the described high-yield synthesis methods of this compound, allowing for a direct comparison of their efficiencies and conditions.
| Synthesis Method | Starting Material | Key Reagents/Catalysts | Solvent | Reaction Time | Yield (%) | Purity (%) | Notes |
| Electrochemical N-demethylation | Atropine | Glassy Carbon Electrode, NaClO₄ | Ethanol/Water (2:1 v/v) | 4.1 h | 74 | High | Gram-scale synthesis is feasible.[2] Avoids hazardous oxidizing agents and chromatographic purification.[3][4] |
| Oxidative N-demethylation | Atropine | FeIII-TAML catalyst, Hydrogen Peroxide (H₂O₂) | 96% Ethanol | Not specified | 73 | High | One-pot reaction with good yields and high purity without chromatographic purification.[1][5][6] |
| Oxidative N-demethylation | Atropine Sulphate | Potassium Permanganate (KMnO₄) | Water | 10 min | 16.8 | >99 | Lower yield compared to other methods. |
| Hydrolysis of N-alkoxycarbonyl nor-tropine | N-alkoxycarbonyl nor-tropine | Potassium Hydroxide (KOH) | Water | 5 h | 80-92 (crude) | >99 (after recryst.) | High-pressure and high-temperature reaction. The final product is obtained with high purity after recrystallization.[7] |
Experimental Protocols
Electrochemical N-demethylation of Atropine
This protocol describes a highly efficient and environmentally friendly method for the synthesis of this compound via electrochemical N-demethylation of atropine. The reaction proceeds at room temperature and avoids the use of hazardous oxidizing agents and complex purification steps.[3][4]
Materials:
-
Atropine
-
Ethanol (reagent grade)
-
Deionized Water
-
Sodium Perchlorate (NaClO₄)
-
Glassy carbon electrodes (anode and cathode)
-
Electrochemical cell (undivided)
-
DC power supply
-
Magnetic stirrer
-
Standard laboratory glassware
-
Rotary evaporator
-
Extraction funnel
Procedure:
-
Prepare the Electrolyte Solution: Prepare a 2:1 (v/v) solution of ethanol and water. Dissolve sodium perchlorate (NaClO₄) in this solution to a final concentration of 0.1 M.
-
Set up the Electrochemical Cell: In an undivided electrochemical cell, place a glassy carbon plate as the anode and another as the cathode. The distance between the electrodes should be approximately 5-6 cm.
-
Prepare the Reaction Mixture: Dissolve atropine in the prepared electrolyte solution to a concentration of 10 mM.
-
Electrolysis: Place the electrochemical cell on a magnetic stirrer and stir the solution. Connect the electrodes to a DC power supply and apply a constant current of 20 mA. The reaction should be carried out at room temperature (approximately 25°C).
-
Monitor the Reaction: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (approximately 4 hours).
-
Work-up: a. After the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol. b. Make the remaining aqueous solution basic by adding a suitable base (e.g., NaOH or K₂CO₃). c. Extract the product with a suitable organic solvent (e.g., dichloromethane or chloroform) three times. d. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. e. Concentrate the filtrate under reduced pressure to obtain this compound. The product is typically of high purity and may not require further purification.
Oxidative N-demethylation of Atropine using a FeIII-TAML Catalyst
This method utilizes a highly efficient iron-based catalyst for the oxidative N-demethylation of atropine, providing good yields and high purity without the need for chromatography.[1][5][6]
Materials:
-
Atropine
-
FeIII-TAML catalyst
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution)
-
Ethanol (96%)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve atropine (1 equivalent) in 96% ethanol.
-
Catalyst Addition: Add the FeIII-TAML catalyst (0.9 mol%) to the solution.
-
Oxidant Addition: Slowly add hydrogen peroxide (50 equivalents) to the reaction mixture while stirring at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: a. Upon completion, quench the reaction by adding a small amount of manganese dioxide (MnO₂) to decompose any remaining hydrogen peroxide. b. Filter the reaction mixture to remove the catalyst and any solids. c. Concentrate the filtrate under reduced pressure to obtain the crude product. d. The crude product can be further purified by recrystallization if necessary, although this method often yields a product of high purity.
Hydrolysis of N-alkoxycarbonyl nor-tropine
This protocol describes the synthesis of this compound by the hydrolysis of an N-protected precursor under high temperature and pressure.
Materials:
-
N-carbalkoxy nor-tropine
-
Potassium Hydroxide (KOH)
-
Deionized Water
-
Autoclave
-
Ethyl acetate
-
Activated carbon
-
Standard laboratory glassware
-
Centrifuge
Procedure:
-
Reaction Setup: In an autoclave, add N-carbalkoxy nor-tropine and a 10-35% aqueous solution of potassium hydroxide (2-10 equivalents).
-
Reaction: Seal the autoclave and purge with nitrogen. Heat the mixture to 140-160°C with stirring. The pressure will rise to 8-10 kg/cm ². Maintain these conditions for 5 hours.
-
Work-up: a. After the reaction is complete, cool the autoclave. b. Reduce the pressure and cool the mixture to -5 to 10°C. c. Centrifuge the mixture to collect the crude product.
-
Purification: a. Dissolve the crude product in hot ethyl acetate. b. Add activated carbon for decolorization and heat briefly. c. Filter the hot solution to remove the activated carbon. d. Allow the filtrate to cool to induce crystallization. e. Filter the crystals and dry to obtain pure this compound.[7]
Mandatory Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
This compound's Antagonistic Action on Muscarinic Receptor Signaling
This compound, as a muscarinic antagonist, blocks the signaling pathways initiated by acetylcholine at M2 and M3 muscarinic receptors. These pathways are crucial in regulating various physiological responses, including smooth muscle contraction.
Caption: this compound antagonizes M2 and M3 muscarinic receptor signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemical N-demethylation of tropane alkaloids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN101684117B - Method for preparing nor-tropine - Google Patents [patents.google.com]
Application Notes and Protocols for Noratropine Formulation for Subcutaneous Injection in Rats
For Research Use Only. Not for use in humans or diagnostic procedures.
Introduction
Noratropine, a metabolite of atropine, is a muscarinic acetylcholine receptor antagonist.[1] It is a valuable tool in preclinical research for studying the peripheral effects of muscarinic receptor blockade with potentially reduced central nervous system penetration compared to atropine.[1] This document provides detailed application notes and protocols for the preparation of a this compound formulation suitable for subcutaneous injection in rats, guidance on the administration procedure, and methods for quality control analysis. Due to the limited availability of specific physicochemical data for this compound, information from its parent compound, atropine, is utilized as a reasonable proxy for formulation development.
Physicochemical and Formulation Data
Quantitative data for this compound and the closely related compound atropine are summarized in the tables below to guide formulation development.
| Parameter | Value (this compound) | Value (Atropine) | Reference |
| Molecular Weight | 275.35 g/mol | 289.4 g/mol | [1] |
| pKa | Not Experimentally Determined | 9.7 - 9.94 | [2][3][4] |
| Aqueous Solubility | Not Quantitatively Determined | 2.2 mg/mL (2200 mg/L) at 25°C | [5] |
| Ethanol Solubility | Slightly Soluble | 200 mg/mL (freely soluble) | |
| Atropine Sulfate Water Solubility | - | Very soluble (1 g in 0.5 mL) | [6][7][8] |
| Parameter | Recommended Range | Reference |
| pH for Stability | 3.0 - 6.5 | [7][9] |
| Storage Temperature (Solution) | 2-8°C, protected from light | [1][10][11] |
Experimental Protocols
I. Formulation of this compound for Subcutaneous Injection
This protocol describes the preparation of a this compound solution using a co-solvent system, which is a common strategy for compounds with limited aqueous solubility.[6]
Materials:
-
This compound (or this compound Hydrochloride)
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween 80, sterile, injectable grade
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile vials
-
Sterile syringes and needles (various sizes)
-
0.22 µm sterile syringe filter
-
Vortex mixer
-
Analytical balance
Protocol:
-
Calculate Required Quantities: Determine the total volume of formulation needed based on the number of animals, the dose, and the injection volume per animal. A typical subcutaneous injection volume for rats is 5-10 mL/kg.[12]
-
Prepare the Co-Solvent Vehicle: In a sterile vial, prepare the vehicle by mixing the components in the following ratio: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Sterile Saline/PBS.[6]
-
For example, to prepare 10 mL of the vehicle, combine:
-
0.5 mL DMSO
-
3.0 mL PEG300
-
0.5 mL Tween 80
-
6.0 mL Sterile Saline/PBS
-
-
-
Dissolve this compound:
-
Weigh the required amount of this compound powder.
-
In a separate sterile vial, add the this compound powder to the calculated volume of DMSO.
-
Vortex thoroughly until the this compound is completely dissolved.
-
-
Prepare the Final Formulation:
-
Slowly add the PEG300 to the this compound-DMSO solution while vortexing.
-
Add the Tween 80 to the mixture and continue to vortex until the solution is clear.
-
Finally, add the sterile saline or PBS to the mixture to reach the final desired volume. Vortex until a homogenous solution is obtained.
-
-
Sterile Filtration: Draw the final formulation into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.
-
Storage: Store the final formulation at 2-8°C, protected from light. It is recommended to use the formulation within a few days of preparation.
II. Subcutaneous Administration in Rats
This protocol outlines the procedure for subcutaneous injection of the prepared this compound formulation in rats.
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25 gauge)[12]
-
Rat restraint device (optional)
-
70% ethanol
-
Gauze pads
Protocol:
-
Animal Preparation: Acclimatize the rats to the experimental conditions. Weigh each rat to determine the correct injection volume.
-
Dose Calculation: Calculate the volume of the this compound formulation to be injected based on the animal's weight and the desired dose (e.g., mg/kg).
-
Syringe Preparation: Aseptically draw the calculated volume of the this compound formulation into a sterile syringe fitted with a 23-25 gauge needle. Warm the solution to room or body temperature to minimize discomfort.
-
Restraint: Securely restrain the rat. This can be done manually by grasping the loose skin over the shoulders (scruffing) or using a suitable restraint device.
-
Injection Site: The preferred site for subcutaneous injection is the loose skin over the dorsal scapular (shoulder blade) region.[13]
-
Injection Procedure:
-
Swab the injection site with 70% ethanol and allow it to dry.
-
Lift the skin to form a "tent."
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (aspiration). If blood appears in the syringe hub, withdraw the needle and select a new site.
-
Inject the solution at a steady rate.
-
Withdraw the needle and apply gentle pressure to the injection site with a gauze pad for a few seconds to prevent leakage.
-
-
Post-injection Monitoring: Return the rat to its cage and monitor for any adverse reactions at the injection site (e.g., swelling, redness) or systemic effects.
III. Quality Control: HPLC Analysis of this compound Formulation
To ensure the concentration and purity of the prepared this compound formulation, an HPLC-UV method can be employed. The following is a general method that can be adapted based on available equipment and reagents.
Materials:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (ACN), HPLC grade
-
Phosphoric acid
-
Water, HPLC grade
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase of, for example, 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 10-100 µg/mL).
-
Sample Preparation: Dilute a sample of the this compound formulation with the mobile phase to a concentration that falls within the range of the calibration curve.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with a mixture of Solvent A and Solvent B.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: Approximately 210 nm (based on the UV absorbance of the tropic acid moiety).
-
Column Temperature: 30°C
-
-
Analysis: Inject the standards and the prepared sample.
-
Quantification: Determine the peak area of this compound in the sample chromatogram and calculate the concentration using the calibration curve generated from the reference standards.
Visualizations
Caption: Workflow for this compound Formulation.
Caption: Muscarinic Receptor Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Atropine CAS#: 51-55-8 [m.chemicalbook.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. Atropine sulfate | 55-48-1 [chemicalbook.com]
- 8. Atropine sulfate CAS#: 55-48-1 [m.chemicalbook.com]
- 9. scribd.com [scribd.com]
- 10. Stability of Ophthalmic Atropine Solutions for Child Myopia Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physical, chemical, and microbiological stability study of diluted atropine eye drops - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Atropine Sulfate – Rat Guide [ratguide.com]
Troubleshooting & Optimization
Technical Support Center: Noratropine Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Noratropine solubility in in vitro assays.
Troubleshooting Guide
Researchers may encounter precipitation of this compound when preparing solutions for in vitro experiments. This guide provides a systematic approach to diagnose and resolve these solubility issues.
Problem: Precipitate Observed in this compound Solution
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness upon dilution of DMSO stock in aqueous buffer or media | Solvent Shock: Rapid change in solvent polarity causing the compound to crash out of solution. | 1. Prepare a more concentrated stock solution in DMSO to minimize the volume added to the aqueous phase. 2. Add the stock solution drop-wise to the pre-warmed (37°C) aqueous buffer or media while vortexing or stirring to ensure rapid dispersal.[1] 3. Perform a serial dilution of the stock solution in the aqueous buffer. |
| Precipitate forms over time in the incubator | Temperature and pH Shift: Changes in temperature and CO2-mediated pH shifts in the incubator can decrease solubility.[2] Interaction with Media Components: this compound may interact with salts or proteins in the culture media, leading to precipitation.[2] | 1. Ensure the final concentration of this compound is below its solubility limit at 37°C. 2. Pre-warm all solutions to 37°C before mixing. 3. Test the solubility of this compound in a simpler buffer (e.g., PBS) before using complex cell culture media. |
| Precipitate observed in frozen stock solution upon thawing | Poor Low-Temperature Solubility: The compound may have lower solubility at freezing temperatures. | 1. Gently warm the stock solution to 37°C and vortex thoroughly to re-dissolve the compound before use. 2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound.[3] For related tropane alkaloids, such as Atropine, ethanol has also been used.[4] It is crucial to use anhydrous, high-purity DMSO to avoid moisture absorption which can reduce solubility.[5]
Q2: What is the maximum concentration of DMSO my cells can tolerate?
A2: The maximum tolerable concentration of DMSO is cell-line dependent. However, a general guideline is to keep the final concentration in the cell culture medium at or below 0.5%, and ideally below 0.1%, to minimize cytotoxicity.[1][3] It is essential to include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments.[1]
Q3: My compound precipitates even with a low final DMSO concentration. What else can I do?
A3: If precipitation persists, consider the following strategies:
-
pH Adjustment: this compound, as a tropane alkaloid, is a weak base. Its solubility is likely to increase in acidic conditions.[6] Adjusting the pH of your buffer to a slightly acidic range (if compatible with your assay) may improve solubility. Atropine sulfate, a salt form, is freely soluble in water.[7]
-
Use of Solubility Enhancers: For challenging compounds, solubility enhancers can be employed. (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications as it can encapsulate hydrophobic molecules and increase their aqueous solubility.[1]
-
Serum Proteins: If your experiment allows, the presence of serum in the cell culture media can aid in solubility, as proteins like albumin can bind to the compound and help keep it in solution.[1]
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A4: You can perform a simple solubility test. Prepare a high-concentration stock solution in DMSO. Create a series of dilutions of this stock in your pre-warmed cell culture medium. Incubate these solutions under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your assay. The highest concentration that remains visually clear of any precipitate is your maximum working concentration.[2]
Data Presentation
While specific quantitative solubility data for this compound is not widely available, the following table summarizes the solubility of structurally similar and well-studied tropane alkaloids, Atropine and Scopolamine, in common laboratory solvents. This data can serve as a valuable reference for initial solvent selection and concentration estimates for this compound.
| Compound | Solvent | Solubility | Molecular Weight ( g/mol ) |
| This compound | Water (calculated) | log10WS: -3.03 mol/L | 275.34 |
| Atropine | Ethanol | ~16 mg/mL | 289.4 |
| DMSO | ~10 mg/mL | 289.4 | |
| PBS (pH 7.2) | ~10 mg/mL | 289.4 | |
| Atropine Sulfate | Water | Very Soluble | 694.83 |
| Ethanol | Freely Soluble | 694.83 | |
| Scopolamine Hydrobromide | DMSO | 77 mg/mL (200.38 mM) | 384.26 |
| Water | 77 mg/mL | 384.26 | |
| Ethanol | Insoluble | 384.26 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound powder (e.g., 2.75 mg for 1 mL of a 10 mM solution, based on a molecular weight of 275.34 g/mol ).
-
Dissolving: Add the appropriate volume of sterile DMSO to the weighed this compound powder in a sterile tube.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Calculation: Determine the volume of the this compound stock solution required to achieve the desired final concentration in your cell culture medium. Ensure the final DMSO concentration remains below the cytotoxic level for your cell line (typically ≤0.5%).
-
Dilution: While gently vortexing the pre-warmed cell culture medium, add the calculated volume of the this compound stock solution drop-wise. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.
-
Final Mix: Gently mix the final working solution before adding it to your cells.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equal volume of cell culture medium.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for this compound solution preparation.
Caption: this compound as a muscarinic receptor antagonist.
References
Noratropine degradation pathways and storage conditions
Welcome to the technical support center for noratropine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For optimal stability, adhere to the conditions summarized in the table below.[1]
Q2: I am seeing a loss of this compound potency in my aqueous solution. What could be the cause?
A2: this compound, like its parent compound atropine, contains an ester linkage that is susceptible to hydrolysis, especially in aqueous solutions.[2][3] Stability is highly pH-dependent. Atropine is most stable in acidic conditions (pH 3-6).[3] Under neutral or alkaline conditions, the rate of hydrolysis increases, leading to the degradation of the compound and a subsequent loss of potency. Ensure your buffer system is within the optimal pH range and consider preparing aqueous solutions fresh for each experiment.
Q3: What are the likely degradation products of this compound?
A3: The primary degradation pathway for this compound is expected to be hydrolysis of the ester bond, which would yield nortropine and tropic acid . This is analogous to the degradation of atropine.[2] Additionally, under oxidative conditions, further degradation or modification of the molecule can occur. In biological systems, this compound can be metabolized to form N-hydroxythis compound.[4]
Q4: Can I use the same analytical method to quantify this compound and its degradation products?
A4: Not necessarily. A robust, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required. Such a method must be specifically developed and validated to demonstrate that it can separate the intact this compound from all its potential degradation products and any other impurities without interference.[5][6]
Q5: Are there specific solvents I should avoid when working with this compound?
A5: Avoid highly alkaline or acidic aqueous solutions for prolonged storage, as they can accelerate hydrolysis. While this compound is soluble in solvents like DMSO for stock solutions, it's important to be aware of the final concentration of the organic solvent in your aqueous experimental medium, as it could affect cell-based assays. For long-term storage of solutions, freezing at -80°C is recommended.[1]
Storage Conditions
To ensure the long-term stability of this compound, please refer to the following storage guidelines.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | Keep dry and protected from light. |
| In Solvent | -80°C | 1 year | Use a suitable anhydrous solvent like DMSO. Avoid repeated freeze-thaw cycles. |
Table 1: Recommended Storage Conditions for this compound.[1]
Degradation Pathways and Troubleshooting
This compound's stability is influenced by environmental factors such as pH, temperature, and oxidative stress. Understanding these factors is key to troubleshooting experimental issues.
Likely Degradation Pathways
This compound is the N-demethylated metabolite of atropine. Due to its structural similarity to atropine, it is susceptible to similar degradation pathways, primarily hydrolysis and oxidation.
Caption: Metabolic formation and likely chemical degradation of this compound.
Troubleshooting Experimental Issues
Unexpected or inconsistent results can often be traced back to compound instability. The following workflow provides a logical approach to troubleshooting these issues.
Caption: A logical workflow for troubleshooting this compound stability.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation (stress testing) study to identify potential degradation products and establish a stability-indicating analytical method for this compound.[7][8]
Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and identify its degradation products.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a suitable detector (e.g., DAD or MS)
-
C18 HPLC column
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a methanol:water mixture.
-
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M HCl.
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2-8 hours).
-
At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M NaOH.
-
Keep the mixture at room temperature for a defined period (e.g., 1-4 hours), as base-catalyzed hydrolysis is often faster.
-
At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound stock solution and 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a specified duration (e.g., up to 24 hours).
-
Withdraw aliquots at intervals and dilute for analysis.
-
-
Thermal Degradation:
-
Place solid this compound powder in an oven at an elevated temperature (e.g., 105°C) for a set period (e.g., 24 hours).
-
Also, expose the this compound stock solution to heat (e.g., 60°C).
-
After exposure, prepare samples for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose both the solid this compound and the stock solution to light in a photostability chamber.
-
The exposure should comply with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Keep control samples (wrapped in aluminum foil) under the same temperature conditions.
-
After exposure, prepare samples for analysis.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a developed HPLC method.
-
The method should be capable of separating the main this compound peak from any new peaks that appear, which represent degradation products.
-
Peak purity analysis using a DAD detector or identification using a mass spectrometer is essential to confirm that new peaks are single components and to elucidate their structures.
-
References
- 1. This compound | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound (CAS 16839-98-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of atropine, its degradation products and related substances of natural origin by means of reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Noratropine In Vivo Cardiovascular Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected cardiovascular side effects during in vivo studies with Noratropine. As a muscarinic acetylcholine receptor antagonist, this compound is expected to increase heart rate.[1] This guide focuses on unexpected observations such as paradoxical bradycardia, arrhythmias, and significant blood pressure alterations.
Frequently Asked Questions (FAQs)
Q1: We observed a transient decrease in heart rate (bradycardia) immediately following low-dose this compound administration. Is this a known phenomenon?
A1: Yes, this is a phenomenon known as paradoxical bradycardia, which can occur with low doses of anticholinergic agents like atropine, a related compound.[2][3] The proposed mechanism involves a central vagotonic effect or blockade of presynaptic M1 autoreceptors that normally inhibit acetylcholine release.[2][4][5] At higher doses, the peripheral M2 receptor blockade on the sinoatrial node dominates, leading to the expected tachycardia.[4][6] We recommend careful dose-response studies to characterize this effect.
Q2: Our ECG recordings show a prolonged QT interval after this compound administration. What is the potential mechanism?
A2: While the primary mechanism of this compound is muscarinic receptor antagonism, QT interval prolongation is a known risk with some drugs in this class.[1] This is often not related to the muscarinic blockade itself but to off-target effects, such as inhibition of the hERG potassium channel in the heart. It is crucial to monitor the QTc (corrected QT interval) and be aware of this potential pro-arrhythmic risk.
Q3: We are seeing significant fluctuations in blood pressure that were not anticipated. How should we investigate this?
A3: this compound's primary cardiac effect is on heart rate. However, blood pressure is regulated by a complex interplay between cardiac output and peripheral vascular resistance. Muscarinic M3 receptors are involved in vascular smooth muscle tone.[7][8] The observed blood pressure fluctuations could be due to complex systemic responses. We recommend continuous blood pressure monitoring using telemetry to capture the full hemodynamic profile.[9][10] Correlating blood pressure changes with heart rate and activity will be key to understanding the mechanism.
Q4: What are the key cardiovascular parameters we should be monitoring in our in vivo safety studies with this compound?
A4: For a thorough cardiovascular safety assessment, the core battery of tests should include continuous monitoring of:
-
Blood Pressure: Systolic, diastolic, and mean arterial pressure.[11]
-
Heart Rate. [11]
-
Electrocardiogram (ECG): Including heart rate, PR interval, QRS duration, and QT interval (with rate correction, e.g., Bazett's formula for rodents).[11][12]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo cardiovascular monitoring.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Noisy or Unstable ECG Signal | 1. Poor electrode contact.2. Animal movement artifact.3. Electrical interference. | 1. Check electrode placement and ensure good connection. For telemetry, leads should be securely sutured.[10]2. Allow for an adequate acclimatization period. Analyze data from quiescent periods.3. Ensure proper grounding of equipment and shielding from other electrical devices. |
| Inaccurate Blood Pressure Readings (Tail-Cuff) | 1. Insufficient tail warming.2. Animal stress.3. Incorrect cuff size or placement. | 1. Ensure tail temperature is maintained between 32-35°C for adequate blood flow.[13]2. Acclimatize animals to the restrainer over several days before recording.[2]3. Use the correct size cuff for the animal's weight and place it close to the base of the tail. |
| Drifting Blood Pressure Signal (Telemetry) | 1. Catheter thrombus formation.2. Catheter migration.3. Post-operative inflammation. | 1. Ensure proper catheter flushing and locking with heparinized saline post-surgery.2. Verify catheter tip placement via imaging if issues persist.3. Allow for a sufficient post-operative recovery period (typically 5-7 days) before starting baseline recordings.[14] |
| Sudden Loss of Telemetry Signal | 1. Telemeter battery life exceeded.2. Animal has moved out of receiver range.3. Internal hardware failure. | 1. Check battery specifications and recording schedule.2. Ensure the animal's cage is positioned correctly over the receiver plate.3. If the issue persists with a new battery and proper placement, contact the telemetry system manufacturer for support. |
Data Presentation: Summary of Expected Hemodynamic Changes
The following tables present a hypothetical summary of cardiovascular findings in conscious, telemetered Sprague-Dawley rats following a single intravenous dose of this compound.
Table 1: Change from Baseline in Heart Rate (beats per minute)
| Time Point | Vehicle (n=8) | This compound (0.1 mg/kg; n=8) | This compound (1.0 mg/kg; n=8) | This compound (10 mg/kg; n=8) |
| Pre-dose | -1 ± 3 | 2 ± 4 | -3 ± 2 | 1 ± 3 |
| 5 min | 2 ± 5 | -15 ± 6 | 85 ± 12 | 150 ± 18 |
| 30 min | 3 ± 4 | 5 ± 7 | 110 ± 15 | 185 ± 22 |
| 1 hr | 1 ± 6 | 3 ± 5 | 95 ± 13 | 160 ± 20 |
| 4 hr | -2 ± 4 | 1 ± 6 | 40 ± 9 | 75 ± 11* |
| Data are presented as Mean ± SEM. *p<0.05 compared to vehicle. |
Table 2: Change from Baseline in Mean Arterial Pressure (mmHg)
| Time Point | Vehicle (n=8) | This compound (0.1 mg/kg; n=8) | This compound (1.0 mg/kg; n=8) | This compound (10 mg/kg; n=8) |
| Pre-dose | 0.5 ± 1.1 | -0.2 ± 1.3 | 0.8 ± 1.0 | -0.4 ± 1.2 |
| 5 min | 1.2 ± 1.5 | 0.5 ± 1.8 | 5.1 ± 2.1 | 10.2 ± 3.5 |
| 30 min | 0.8 ± 1.3 | 0.9 ± 2.0 | 8.5 ± 2.5 | 15.8 ± 4.1 |
| 1 hr | -0.5 ± 1.6 | 0.2 ± 1.7 | 6.2 ± 2.2 | 12.4 ± 3.8 |
| 4 hr | -1.0 ± 1.4 | -0.8 ± 1.9 | 2.1 ± 1.8 | 5.5 ± 2.4* |
| Data are presented as Mean ± SEM. *p<0.05 compared to vehicle. |
Table 3: Change from Baseline in QTc Interval (ms)
| Time Point | Vehicle (n=8) | This compound (0.1 mg/kg; n=8) | This compound (1.0 mg/kg; n=8) | This compound (10 mg/kg; n=8) |
| Pre-dose | 1 ± 2 | 0 ± 3 | -1 ± 2 | 2 ± 3 |
| 30 min | 2 ± 3 | 3 ± 4 | 8 ± 5 | 15 ± 6 |
| 1 hr | 1 ± 2 | 2 ± 3 | 10 ± 4 | 18 ± 7* |
| Data are presented as Mean ± SEM. *p<0.05 compared to vehicle. |
Experimental Protocols
Protocol 1: Continuous Cardiovascular Monitoring in Conscious Rats via Radiotelemetry
Objective: To continuously measure blood pressure, heart rate, and ECG in conscious, unrestrained rats before and after administration of this compound.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Surgical Implantation:
-
Anesthetize the rat using isoflurane (2-3% in O2).
-
Using aseptic surgical techniques, make a midline abdominal incision to expose the abdominal aorta.
-
Insert the blood pressure catheter of a telemetry transmitter (e.g., DSI HD-S11 or similar) into the aorta and secure it with surgical glue and sutures.
-
Place the telemeter body within the abdominal cavity.
-
Position the two ECG leads subcutaneously in a lead II configuration.
-
Close the muscle and skin layers with sutures.
-
-
Post-Operative Recovery:
-
Administer appropriate analgesia for 3 days post-surgery.
-
Allow a minimum of 7 days for recovery before the start of the experiment.[14]
-
-
Data Acquisition:
-
House animals individually in cages placed on top of telemetry receivers.
-
Record baseline cardiovascular data for at least 24 hours prior to dosing.
-
Administer this compound or vehicle via the desired route (e.g., intravenous via a pre-implanted catheter).
-
Continuously record data for at least 24 hours post-dose.
-
-
Data Analysis:
-
Analyze data using the telemetry system's software.
-
Calculate heart rate, systolic, diastolic, and mean arterial pressure, and ECG intervals (PR, QRS, QT).
-
Apply a rate correction to the QT interval (e.g., Bazett's formula: QTc = QT / √(RR/100)).[12]
-
Protocol 2: Non-Invasive Blood Pressure Measurement via Tail-Cuff Method
Objective: To measure systolic blood pressure in conscious rats as a screening method for this compound's effects.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimatization:
-
For 3-5 days prior to the study, place the rats in the restrainers for 15-20 minutes each day to acclimate them to the procedure.[2]
-
-
Measurement Procedure:
-
Place the rat in a restrainer on a warming platform to maintain body temperature and promote vasodilation of the tail artery.
-
Place the occlusion and sensor cuffs on the base of the tail.
-
Allow the animal to quiet down for 5-10 minutes.
-
Initiate the measurement cycle. The system will automatically inflate and deflate the cuffs and record the systolic blood pressure.
-
Perform 10-15 measurement cycles per animal at each time point.
-
-
Data Collection:
-
Measure baseline blood pressure before dosing.
-
Administer this compound or vehicle.
-
Measure blood pressure at specified time points post-dose (e.g., 30 min, 1 hr, 2 hr, 4 hr).
-
-
Data Analysis:
-
Discard outlier readings and average the valid measurements for each animal at each time point.
-
Signaling Pathways & Experimental Workflows
Caption: M2 muscarinic receptor signaling pathway in sinoatrial (SA) node cells.
Caption: M3 muscarinic receptor signaling in vascular endothelium leading to vasodilation.
Caption: Experimental workflow for in vivo cardiovascular assessment using telemetry.
References
- 1. Muscarinic regulation of cardiac ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epomedicine.com [epomedicine.com]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of atropine induced paradoxical bradycardia? [ask.epomedicine.com]
- 5. Possible mechanisms of anti-cholinergic drug-induced bradycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 7. Muscarinic acetylcholine receptor subtypes in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Muscarinic Acetylcholine Receptor M3 in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The M2 muscarinic receptors are essential for signaling in the heart left ventricle during restraint stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heart Rate and Electrocardiography Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety Pharmacology [datasci.com]
- 12. Paradoxical worsening of bradycardia following atropine administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Noratropine Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter interference from noratropine in fluorescence-based assays. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help identify, characterize, and mitigate potential assay artifacts caused by this compound.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescence-based assay?
While specific data on the fluorescent properties of this compound is not extensively documented in public literature, small molecules with aromatic ring structures, such as the phenyl group in this compound, have the potential to interfere with fluorescence assays.[1][2][3] Interference can manifest as either false positive or false negative results.
Q2: What are the primary mechanisms of interference by a small molecule like this compound?
There are two main ways a small molecule can interfere with a fluorescence-based assay:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in the assay. This intrinsic fluorescence can lead to a false-positive signal, mimicking the signal from your intended fluorescent probe.[1][4]
-
Fluorescence Quenching: The compound may absorb the excitation light or the emitted fluorescence from the assay's fluorophore. This is often referred to as the "inner filter effect" and can result in a false-negative signal.[1][4]
Q3: What are the initial signs that suggest this compound might be interfering with my assay?
Common indicators of potential interference include:
-
High background fluorescence: An unusually high signal in control wells containing this compound but lacking a key biological component.[5]
-
Decreased signal with increasing compound concentration: A dose-dependent decrease in fluorescence that is not attributable to the biological activity of this compound.[5]
-
Inconsistent or non-reproducible results: High variability between replicate wells treated with this compound.
-
Atypical dose-response curves: The shape of the curve may be unusually steep or not follow a standard sigmoidal pattern.[4]
Q4: How can I definitively determine if this compound is causing interference?
A series of control experiments are necessary to identify and characterize the nature of the interference. These include checking for the intrinsic fluorescence of this compound and assessing its potential to quench the signal from your fluorescent probe. Detailed protocols for these experiments are provided in the troubleshooting guides below.
Troubleshooting Guides
Issue 1: High Background Fluorescence Observed in the Presence of this compound
This issue may indicate that this compound is autofluorescent under your experimental conditions, leading to a false-positive signal.
-
Preparation of this compound Samples: Prepare a serial dilution of this compound in your assay buffer at the same concentrations used in your main experiment.
-
Control Wells:
-
Blank: Wells containing only the assay buffer.
-
This compound Controls: Wells containing each concentration of the this compound serial dilution.
-
Positive Control: Wells with your complete assay system (e.g., enzyme, substrate, fluorescent probe) without this compound.
-
-
Plate Reading: Read the plate using the same fluorescence plate reader and filter set (excitation and emission wavelengths) as your primary assay.
-
Data Analysis: Subtract the average fluorescence of the blank wells from all other wells. If the this compound control wells show a concentration-dependent increase in fluorescence, this confirms that this compound is autofluorescent at the wavelengths used.
| This compound Concentration (µM) | Average Fluorescence Intensity (RFU) |
| 100 | 15,000 |
| 50 | 7,500 |
| 25 | 3,750 |
| 12.5 | 1,875 |
| 6.25 | 940 |
| 0 (Buffer) | 100 |
-
Wavelength Shift: If possible, switch to a fluorescent probe that has excitation and emission wavelengths further away from the autofluorescence spectrum of this compound. Using red-shifted fluorophores can often mitigate interference from autofluorescent compounds.[6]
-
Assay Format Change: Consider using a non-fluorescence-based detection method, such as absorbance or luminescence, as an orthogonal assay to confirm your results.[1][2]
Issue 2: Reduced Fluorescence Signal with Increasing this compound Concentration
This observation suggests that this compound may be quenching the fluorescence of your reporter probe, leading to a false-negative result.
-
Preparation of Samples:
-
Fluorophore Control: Prepare wells containing your fluorescent probe at the concentration used in your assay, in the assay buffer.
-
Test Wells: Prepare a serial dilution of this compound in the assay buffer. Add the fluorescent probe to each of these wells at the same final concentration as the fluorophore control.
-
-
Incubation: Incubate the plate under the same conditions as your primary assay.
-
Plate Reading: Measure the fluorescence intensity using the same settings as your main experiment.
-
Data Analysis: Compare the fluorescence intensity of the test wells to the fluorophore control. A concentration-dependent decrease in fluorescence in the presence of this compound indicates a quenching effect.
| This compound Concentration (µM) | Average Fluorescence Intensity (RFU) | % Quenching |
| 0 (Fluorophore Only) | 50,000 | 0% |
| 6.25 | 45,000 | 10% |
| 12.5 | 37,500 | 25% |
| 25 | 25,000 | 50% |
| 50 | 12,500 | 75% |
| 100 | 5,000 | 90% |
-
Change Fluorophore: Use a different fluorescent probe with a different spectral profile that may be less susceptible to quenching by this compound.
-
Reduce this compound Concentration: If the biological activity of this compound is potent enough, it may be possible to use it at lower concentrations where the quenching effect is minimized.
-
Kinetic Measurements: For enzymatic assays, measuring the reaction rate in kinetic mode can sometimes help to subtract the constant quenching effect of the compound.[1]
Visualizations
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing liquid-liquid extraction for Noratropine purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the liquid-liquid extraction (LLE) of Noratropine.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of using liquid-liquid extraction (LLE) for this compound purification?
A1: The purification of this compound, a tropane alkaloid, by LLE is based on the principle of pH-dependent partitioning.[1] this compound is a basic compound containing a nitrogen atom that can be protonated or deprotonated. By adjusting the pH of the aqueous solution, its solubility can be shifted between an aqueous phase and an immiscible organic phase.
-
In acidic conditions (low pH): The nitrogen atom in this compound becomes protonated, forming a water-soluble salt (Noratropinium ion). This allows it to be selectively retained in the aqueous layer while non-basic, lipophilic impurities are washed away with an organic solvent.[2][3]
-
In basic conditions (high pH): The Noratropinium salt is deprotonated back to its neutral, freebase form. This neutral molecule is significantly more soluble in organic solvents, allowing it to be extracted from the aqueous layer into a fresh, immiscible organic phase.[2][3]
Q2: How does pH critically impact the extraction efficiency of this compound?
A2: The pH of the aqueous phase is the most critical parameter for a successful extraction. For basic compounds like this compound, the extraction efficiency is maximized when the pH is adjusted to be at least two pH units above its pKa, ensuring it is in its neutral, organic-soluble form.[1][4] Conversely, to retain it in the aqueous phase, the pH should be adjusted to be at least two units below its pKa.[2] Incorrect pH is a primary cause of low recovery.[2]
Q3: What are the recommended organic solvents for extracting this compound freebase?
A3: The ideal solvent should have a high affinity for this compound and be immiscible with water. For tropane alkaloids, common and effective solvents include:
-
Dichloromethane (DCM): Often preferred for its density, which can simplify separation, and its effectiveness in dissolving tropane alkaloids.[2][5]
-
Chloroform: A traditional and effective solvent for this class of compounds.[3][5]
-
Ethyl Acetate: Another suitable solvent for partitioning alkaloids.[6]
-
Hexane/Isopropanol Mixtures: Blends of nonpolar and polar solvents can be used to fine-tune the polarity for optimal extraction.[1]
The choice should match the polarity of the analyte to maximize recovery.[4]
Q4: How can I assess the purity of my final this compound sample?
A4: Assessing purity is crucial after purification. The most common and reliable method is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).[7][8] These techniques can separate this compound from related impurities like atropine, tropic acid, and apoatropine.[7] Other methods include:
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it provides high sensitivity and specificity for identifying and quantifying trace impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation and can confirm the identity and purity of the isolated compound.[8]
-
Melting Point Determination: A pure compound has a sharp, defined melting point. A broad melting range or a depressed melting point suggests the presence of impurities.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of this compound | Incorrect pH: The pH of the aqueous layer was not sufficiently basic (e.g., <9) during the final extraction step, or not acidic enough (e.g., >3) during the initial acid wash.[2] | Verify and Adjust pH: Use a calibrated pH meter to ensure the aqueous phase is at pH ~9-10 before extracting the freebase into the organic solvent.[2] For the acid wash, ensure the pH is ~2-3. |
| Incomplete Extractions: Relying on a single extraction is insufficient to recover all the product. | Perform Multiple Extractions: At each step (acid wash and final extraction), perform at least three separate extractions with fresh solvent to ensure quantitative transfer.[2] | |
| Analyte Degradation: Prolonged exposure to very strong acids or bases, or excessive heat during solvent evaporation, can cause hydrolysis of the ester group in this compound.[2] | Use Mild Conditions: Use dilute acids (e.g., 1% HCl) and bases (e.g., ammonium hydroxide, sodium carbonate) and avoid excessive heat.[2][3] Evaporate solvent under reduced pressure at a controlled temperature (e.g., <40°C).[10] | |
| Persistent Emulsion at the Interface | Vigorous Shaking: High agitation can create a stable emulsion, trapping the product at the interface.[11] | Gentle Mixing: Gently swirl or invert the separatory funnel instead of shaking vigorously.[11] |
| High Concentration of Impurities: Surfactant-like impurities can stabilize emulsions. | Break the Emulsion: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[2][11] Alternatively, filter the mixture through a pad of Celite or consider centrifugation.[2][12] | |
| Final Product is an Oil, Not a Solid | Presence of Residual Solvent: Small amounts of solvent can prevent crystallization. | Thorough Drying: Ensure the final product is dried completely under high vacuum to remove all traces of the organic solvent. |
| Presence of Impurities: Impurities can interfere with the crystal lattice formation. | Further Purification: Consider an additional purification step, such as column chromatography on silica gel (using a mobile phase with a basic modifier like ammonia to prevent tailing) or recrystallization.[2][6] | |
| Co-extraction of Impurities | Improper pH for Washes: The pH during the acid wash was not low enough to fully protonate and retain all basic compounds in the aqueous layer. | Optimize Wash pH: Ensure the pH of the initial acid wash is low enough (~2-3) to remove non-basic organic impurities effectively.[2] |
| Insufficient Washing: Not enough washes were performed to remove all non-basic impurities. | Increase Wash Steps: Wash the initial organic solution with the acidic aqueous solution multiple times before proceeding to basification. |
Data Presentation
Table 1: Effect of pH on the State and Solubility of this compound
| pH Range | Dominant Form of this compound | Solubility Characteristics | Recommended LLE Step |
| pH < 3 | Protonated (Noratropinium Salt) | High water solubility, low organic solvent solubility.[2][3] | Acid Wash: Retain this compound in the aqueous phase while washing away neutral impurities with an organic solvent. |
| pH 3 - 8 | Mixture of Protonated and Freebase | Partitioning between phases is inefficient. | Avoid: This pH range leads to poor separation and low recovery. |
| pH > 9 | Neutral (Freebase) | Low water solubility, high organic solvent solubility.[2][3] | Extraction: Extract this compound from the basified aqueous phase into an immiscible organic solvent (e.g., DCM). |
Table 2: Common Solvents for Tropane Alkaloid Extraction
| Solvent | Polarity Index | Density (g/mL) | Key Advantages | Considerations |
| Dichloromethane (DCM) | 3.1 | 1.33 | High solvency for alkaloids, denser than water (forms lower layer), volatile.[5] | Can form emulsions; environmental and health concerns. |
| Chloroform | 4.1 | 1.49 | Excellent, traditional solvent for alkaloids; denser than water.[5][10] | Toxic; can be replaced by DCM in many applications.[5] |
| Ethyl Acetate | 4.4 | 0.90 | Less toxic alternative, effective for many alkaloids.[6] | Lighter than water (forms upper layer), can hydrolyze under strong acid/base. |
| Hexane | 0.1 | 0.66 | Good for removing non-polar impurities (fats, oils) during initial washes.[3][6] | Poor solvent for the alkaloids themselves. |
Experimental Protocols
Protocol: Standard Acid-Base Liquid-Liquid Extraction for this compound
This protocol describes a general procedure for purifying this compound from a crude extract containing a mixture of alkaloids and other impurities.
-
Dissolution: Dissolve the crude extract in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidification & Initial Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of dilute acid (e.g., 1% HCl, pH ~2-3).[2]
-
Shake the funnel gently, venting frequently to release pressure.
-
Allow the layers to separate. The protonated this compound will move into the upper aqueous layer.
-
Drain the lower organic layer (containing neutral impurities).
-
Repeat the extraction of the organic layer two more times with fresh dilute acid to ensure complete transfer of the alkaloid.[2]
-
-
Combine and Wash Aqueous Layers:
-
Combine all the acidic aqueous extracts.
-
Wash this combined aqueous layer with a fresh portion of an organic solvent (e.g., DCM or hexane) to remove any remaining non-basic impurities. Discard the organic wash.
-
-
Basification:
-
Final Extraction:
-
Transfer the basified aqueous solution to a clean separatory funnel.
-
Add an equal volume of a fresh organic solvent (e.g., DCM).
-
Shake gently to extract the neutral this compound freebase into the organic layer.
-
Allow the layers to separate and drain the lower organic layer containing the product.
-
Repeat this extraction at least two more times with fresh organic solvent to maximize recovery.[2]
-
-
Drying and Concentration:
Visualizations
Caption: Experimental workflow for this compound purification via acid-base liquid-liquid extraction.
Caption: Troubleshooting logic for addressing low recovery in this compound liquid-liquid extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Studies on tropane alkaloid extraction by volatile organic solvents: dichloromethane vs. chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. moravek.com [moravek.com]
- 10. scispace.com [scispace.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
How to prevent Noratropine precipitation in aqueous buffer
This guide provides troubleshooting advice and frequently asked questions to help researchers prevent the precipitation of Noratropine in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of its aqueous buffer?
This compound, like many amine-containing compounds, can precipitate from a solution if the pH is not optimal. The key to maintaining its solubility lies in understanding its acid-base chemistry.
-
Chemical Nature : this compound is a secondary amine, which is a weak base. In a solution, it exists in a pH-dependent equilibrium between two forms:
-
Protonated (Ionized) Form : At lower pH values, the amine group accepts a proton (H⁺) to become a positively charged cation. This form is highly polar and readily dissolves in aqueous buffers.
-
Free Base (Unionized) Form : At higher pH values, the amine group is deprotonated. This neutral, free base form is significantly less polar and has much lower solubility in water, causing it to precipitate.
-
Caption: pH-dependent equilibrium of this compound in aqueous solution.
Q2: What is the ideal pH range to maintain this compound solubility?
To ensure this compound remains dissolved, the pH of the buffer should be kept low enough to favor the protonated, soluble form. A general but effective guideline is to maintain the pH at least 2 units below the pKa of the compound.
Assuming a pKa of 10.0 for this compound, the recommended pH for your buffer would be pH 8.0 or lower . The Henderson-Hasselbalch equation can be used to estimate the percentage of this compound in its soluble, ionized form at different pH values.
Table 1: Estimated Ionization of this compound vs. pH (Assuming pKa = 10.0)
| pH of Buffer | pH relative to pKa | Estimated % of Soluble (Ionized) this compound | Risk of Precipitation |
|---|---|---|---|
| 7.0 | pKa - 3.0 | 99.9% | Very Low |
| 8.0 | pKa - 2.0 | 99.0% | Low |
| 9.0 | pKa - 1.0 | 90.9% | Moderate |
| 10.0 | pKa | 50.0% | High |
| 11.0 | pKa + 1.0 | 9.1% | Very High |
Q3: How do I select the right buffer for my this compound solution?
Choosing the correct buffer is critical. The ideal buffer should have a pKa value that is close to the desired working pH of your solution to provide adequate buffering capacity.
-
Determine Your Target pH : Based on the data above, select a target pH that ensures this compound remains soluble (e.g., pH 7.4).
-
Select a Buffer System : Choose a buffer with a pKa value within +/- 1 pH unit of your target pH.
-
Consider Compatibility : Be aware of potential interactions between the buffer components and your compound. For instance, phosphate buffers can sometimes precipitate with certain compounds, although this is less common with organic molecules like this compound compared to metal ions.
Table 2: Common Laboratory Buffers and Their Working pH Ranges
| Buffer System | pKa at 25°C | Effective pH Range |
|---|---|---|
| Citrate | 3.13, 4.76, 6.40 | 2.1 - 7.4 |
| Acetate | 4.76 | 3.8 - 5.8 |
| MES | 6.15 | 5.5 - 6.7 |
| Phosphate (PBS) | 7.20 | 6.5 - 7.5 |
| HEPES | 7.55 | 6.8 - 8.2 |
| Tris | 8.06 | 7.5 - 9.0 |
| Bicine | 8.35 | 7.6 - 9.0 |
For keeping this compound soluble, buffers like Phosphate (PBS), HEPES, or MES are generally excellent choices.
Q4: Can other factors like temperature or concentration affect this compound solubility?
Yes, other factors play a significant role:
-
Concentration : The higher the concentration of this compound, the higher the likelihood of precipitation, even at a suitable pH. If you observe precipitation, consider working with a more dilute solution.
-
Temperature : The solubility of most solids in a liquid increases with temperature.[1] If you are working with a solution near its saturation point, a drop in temperature (e.g., moving from room temperature to 4°C for storage) could trigger precipitation. Always check the solubility at the intended storage temperature.
-
Solvent : While this guide focuses on aqueous buffers, remember that this compound is more soluble in organic solvents.[2] If your experimental design allows, adding a small percentage of a co-solvent like DMSO or ethanol can increase solubility, but be sure to verify its compatibility with your assay.
Troubleshooting Guide
If you have already observed precipitation, follow these steps to diagnose and resolve the issue.
Caption: Troubleshooting workflow for this compound precipitation.
-
Measure the pH : Use a calibrated pH meter to check the pH of your solution. If it is near or above the estimated pKa (~10.0), this is the most likely cause.
-
Adjust the pH : If the pH is too high, carefully add a small amount of dilute acid (e.g., 0.1 M HCl) drop by drop while stirring until the precipitate redissolves. Ensure the final pH is in the optimal range (≤ 8.0).
-
Gently Warm the Solution : If precipitation occurred after cooling, gently warm the solution back to room temperature while stirring. Do not overheat, as this could degrade the compound.
-
Sonicate : Sonication can help break up aggregates and redissolve the precipitate, especially after pH adjustment or warming.
-
Filter (If Necessary) : If the precipitate does not redissolve after the above steps, it may be due to degradation or an insoluble impurity. In this case, you can filter the solution through a 0.22 µm syringe filter to remove the particulate matter, but be aware this will lower the final concentration of your compound. Re-quantify the concentration if necessary.
Experimental Protocols
Protocol: Determining Optimal Buffer Conditions for this compound
This protocol outlines a method to test the solubility of this compound across a range of pH values to identify the optimal buffer for your specific concentration and experimental conditions.
Materials:
-
This compound powder
-
A set of buffers (e.g., citrate, phosphate, and borate) to cover a pH range from 4.0 to 11.0
-
Vortex mixer
-
Calibrated pH meter
-
Spectrophotometer or HPLC for concentration measurement
-
0.22 µm syringe filters
Methodology:
-
Prepare Buffer Solutions : Prepare a series of buffers (e.g., at pH 4.0, 5.0, 6.0, 7.0, 8.0, 9.0, 10.0, and 11.0) at your desired ionic strength.
-
Prepare Supersaturated Solutions : For each buffer pH, add an excess amount of this compound powder to a known volume of the buffer (e.g., 2 mg to 1 mL) in a microcentrifuge tube. This ensures you will reach the saturation limit.
-
Equilibrate : Tightly cap the tubes and vortex them vigorously for 1-2 minutes. Place the tubes on a rotator or shaker at a constant temperature (e.g., 25°C) and allow them to equilibrate for 24 hours. This long incubation ensures the solution reaches its thermodynamic solubility limit.
-
Separate Solid from Liquid : After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Collect Supernatant : Carefully collect the supernatant without disturbing the pellet.
-
Filter : Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates. This step is crucial to ensure you are only measuring the dissolved compound.
-
Measure Concentration : Quantify the concentration of this compound in each filtered sample using a validated analytical method like UV-Vis spectrophotometry or HPLC.
-
Analyze Data : Plot the measured solubility (concentration) of this compound against the pH of the buffer. This plot will visually identify the pH at which solubility begins to drop off, allowing you to determine the optimal pH range for your experiments.
References
Technical Support Center: Investigating Noratropine Off-Target Effects in Neuronal Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of noratropine in neuronal cell lines. Given the limited specific data on this compound's off-target profile, this guide focuses on the methodologies and troubleshooting strategies applicable to the investigation of a compound with a known primary target but suspected secondary interactions.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
This compound is recognized as a metabolite of atropine and functions primarily as a muscarinic acetylcholine receptor antagonist.[1][2] Its effects are generally characterized by the inhibition of smooth muscle contraction, reduction of glandular secretions, and an increased heart rate.[1] However, its binding affinity to muscarinic receptor subtypes is lower than that of atropine.[1]
Q2: Why should I investigate the off-target effects of this compound in neuronal cell lines?
While this compound's primary action is on muscarinic receptors, all drugs have the potential for off-target effects, where they interact with unintended molecular targets.[3] In neuronal cell lines, such off-target interactions could lead to unexpected physiological responses, altered signaling pathways, or cytotoxicity, which is crucial for interpreting experimental results and for the safety profiling of the compound.
Q3: What are some common neuronal cell lines used for this type of study?
Commonly used neuronal cell lines include SH-SY5Y (human neuroblastoma), F-11 (mouse neuroblastoma/rat embryonic DRG neuron hybrid), and ND7/23 (mouse neuroblastoma/rat neonatal DRG neuron hybrid).[4] The choice of cell line is critical as they express different profiles of receptors, ion channels, and signaling proteins, which can influence the manifestation of off-target effects.[4]
Q4: What general approaches can be used to identify off-target effects?
A systematic approach to identifying off-target effects can include computational screening, broad-based experimental screening, and focused mechanistic studies.[5][6] High-throughput screening (HTS) against a panel of receptors, kinases, and ion channels can provide a broad overview of potential off-target interactions.[5] Subsequent validation can be performed using in vitro and cell-based assays.[5]
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays upon this compound treatment.
-
Potential Cause 1: Cell Health and Culture Conditions
-
Potential Cause 2: Compound Stability and Handling
-
Troubleshooting Step: Prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles. Confirm the stability of this compound in your specific culture medium over the time course of the experiment.
-
-
Potential Cause 3: Assay-Specific Artifacts
-
Troubleshooting Step: If using a colorimetric or fluorometric assay, test for any direct interference of this compound with the assay reagents or detection method. Run appropriate vehicle controls and positive/negative controls for cytotoxicity.
-
Issue 2: Unexpected changes in a signaling pathway not directly linked to muscarinic receptors.
-
Potential Cause 1: Off-Target Kinase Inhibition/Activation
-
Troubleshooting Step: Perform a kinase activity screen to identify potential off-target kinase interactions. If a specific kinase is implicated, validate the finding using a specific kinase inhibitor or activator as a control in your cell-based assays.
-
-
Potential Cause 2: Interaction with other G-Protein Coupled Receptors (GPCRs)
-
Troubleshooting Step: Use a GPCR profiler screen to assess binding to a wide range of receptors. Follow up with functional assays (e.g., calcium flux or cAMP measurement) for any identified hits.
-
-
Potential Cause 3: Cross-talk between signaling pathways.
-
Troubleshooting Step: Map the observed signaling changes and consider known points of cross-talk with the muscarinic signaling pathway. Use specific inhibitors for suspected intermediate signaling molecules to dissect the pathway.
-
Data Presentation
Table 1: Hypothetical Off-Target Binding Profile of this compound
| Target Class | Specific Target | Binding Affinity (Ki, nM) | Functional Effect (IC50/EC50, µM) |
| Primary Target | Muscarinic M2 Receptor | 150 | 0.5 (Antagonist) |
| Off-Target | Alpha-2A Adrenergic Receptor | 850 | 12.5 (Antagonist) |
| Off-Target | hERG Potassium Channel | > 10,000 | > 30 |
| Off-Target | Kinase Panel (example) | > 10,000 | Not Determined |
Table 2: Troubleshooting Checklist for Inconsistent Experimental Results
| Checkpoint | Action | Expected Outcome |
| Cell Culture | Verify cell passage number and morphology. Test for mycoplasma. | Healthy, consistent cell population. |
| Compound | Prepare fresh dilutions from a new stock. | Consistent compound activity. |
| Assay Protocol | Standardize incubation times, reagent concentrations, and plate reader settings.[10] | Reproducible assay performance. |
| Controls | Include vehicle, positive, and negative controls in every experiment. | Clear differentiation between experimental conditions. |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control for 24-48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Calcium Flux Assay for GPCR Activation
-
Cell Preparation: Plate cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Use a fluorescent plate reader with an injection module to add this compound at various concentrations.
-
Signal Detection: Measure the change in fluorescence intensity over time to detect intracellular calcium mobilization.
Visualizations
Caption: Workflow for identifying this compound off-target effects.
Caption: Hypothetical signaling pathways for this compound.
Caption: Troubleshooting logic for inconsistent experimental data.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 4. Neuronal cell lines as model dorsal root ganglion neurons: A transcriptomic comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. icr.ac.uk [icr.ac.uk]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. youtube.com [youtube.com]
- 10. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Adjusting Noratropine concentration for smooth muscle contraction studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing agents to modulate smooth muscle contraction. Due to the seeming rarity of "Noratropine" in published literature, this guide focuses on two commonly studied and related compounds: Noradrenaline (a potent vasoconstrictor) and Atropine (a muscarinic antagonist), which are often used to elicit and modulate smooth muscle responses.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Noradrenaline and Atropine on smooth muscle?
A1: Noradrenaline primarily acts on α1-adrenergic receptors on smooth muscle cells, initiating a signaling cascade that leads to contraction.[1] This involves the activation of phospholipase C, leading to an increase in intracellular calcium ([Ca2+]i), which is a key trigger for contraction.[2] Atropine, on the other hand, is a competitive antagonist of muscarinic acetylcholine receptors.[3][4] It blocks the effects of acetylcholine, thereby inhibiting parasympathetic-mediated smooth muscle contraction and promoting relaxation in tissues with tonic cholinergic input.
Q2: I am observing a biphasic response (contraction then relaxation) with my compound. What could be the cause?
A2: A biphasic response can occur with certain drugs at different concentrations. For instance, studies with atropine have shown a contractile effect at lower concentrations and a relaxing effect at higher concentrations on some smooth muscle types.[5][6] The initial contraction at low doses may be due to the blockade of inhibitory muscarinic receptors, while relaxation at higher doses could be mediated by other mechanisms, such as influencing intracellular calcium sequestration.[5]
Q3: My smooth muscle tissue is not responding to Noradrenaline. What are some potential reasons?
A3: Several factors could contribute to a lack of response:
-
Tissue Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization.
-
Incorrect Buffer Composition: Ensure your physiological salt solution (e.g., Krebs-Henseleit buffer) is correctly prepared, with appropriate concentrations of ions like Ca2+.
-
Tissue Viability: The tissue may have been damaged during dissection or may have degraded over time.
-
Receptor Population: The specific smooth muscle preparation may have a low density of α1-adrenergic receptors.
Q4: How does the endothelium affect smooth muscle responses to vasoactive agents?
A4: The endothelium plays a crucial role in modulating smooth muscle tone by releasing relaxing factors, most notably nitric oxide (NO).[6] Endothelial-derived NO can induce smooth muscle relaxation, and its presence or absence can significantly alter the observed contractile response to various agonists.[6] Some studies have shown that the relaxing effect of certain compounds is partially inhibited by the removal of the endothelium.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No contractile response to agonist (e.g., Noradrenaline) | Tissue degradation | Ensure tissue is fresh and handled carefully during preparation. Store in appropriate physiological buffer and use promptly. |
| Incorrect drug concentration | Prepare fresh drug dilutions and verify calculations. Perform a concentration-response curve to determine the optimal concentration. | |
| Receptor desensitization | Allow for a sufficient washout period between drug applications. | |
| Unexpected relaxation at high agonist concentrations | Biphasic drug effect | This may be an inherent property of the compound.[5][6] Test a wider range of concentrations to fully characterize the dose-response relationship. |
| Off-target effects | At high concentrations, drugs may interact with other receptors or signaling pathways. Consider using more specific agonists or antagonists to dissect the mechanism. | |
| High variability between tissue preparations | Inconsistent tissue dissection | Standardize the dissection procedure to ensure uniformity in tissue size and orientation. |
| Differences in animal age or condition | Use animals from a consistent age and health status for all experiments. | |
| Baseline tension is unstable | Inadequate equilibration time | Allow the tissue to equilibrate in the organ bath for a sufficient period (e.g., 60-90 minutes) before starting the experiment. |
| Mechanical drift of the recording equipment | Ensure the force transducer is properly calibrated and secured. |
Experimental Protocols
Protocol 1: Isolated Smooth Muscle Tissue Preparation and Mounting
This protocol describes the basic steps for preparing and mounting a strip of vascular smooth muscle (e.g., rat aorta) for in vitro contractility studies.
-
Euthanasia and Dissection: Humanely euthanize the animal according to approved institutional protocols. Carefully dissect the desired artery (e.g., thoracic aorta) and place it in cold, oxygenated Krebs-Henseleit buffer.
-
Tissue Preparation: Under a dissecting microscope, remove excess connective and adipose tissue. Cut the artery into rings of 2-3 mm in length.
-
Mounting: Suspend the aortic rings between two L-shaped stainless steel hooks in an organ bath containing Krebs-Henseleit buffer at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.
-
Viability Check: Before starting the experiment, contract the tissue with a high concentration of potassium chloride (e.g., 60 mM KCl) to ensure its viability.
Protocol 2: Generating a Cumulative Concentration-Response Curve
This protocol outlines the procedure for assessing the effect of a contractile agent (e.g., Noradrenaline) on smooth muscle tension.
-
Baseline Recording: After equilibration and viability checks, allow the tissue to return to its baseline resting tension.
-
Cumulative Additions: Add the agonist to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M, etc.) once the response to the previous concentration has reached a plateau.
-
Data Recording: Record the change in tension after each addition using a force transducer connected to a data acquisition system.
-
Washout: After obtaining the maximal response, wash the tissue with fresh buffer several times until the tension returns to baseline.
Data Presentation
Table 1: Effective Concentrations of Noradrenaline and Atropine in Smooth Muscle Preparations
| Compound | Tissue Type | Effective Concentration Range | Observed Effect | Reference |
| Noradrenaline | Bovine Reticular Groove | 1.1 x 10⁻⁶ - 55 x 10⁻⁶ M | Contraction | [1] |
| Atropine | Rabbit Corpus Cavernosum | 10⁻⁸ M | Contraction | [5] |
| Atropine | Rabbit Corpus Cavernosum | 10⁻⁷ - 10⁻⁴ M | Relaxation | [5] |
| Atropine | Rat Aorta | 10⁻⁸ - 10⁻⁶ M | Restoration of Contraction | [6] |
| Atropine | Rat Aorta | 10⁻⁶ - 10⁻⁴ M | Relaxation | [6] |
Visualizations
Signaling Pathways
Caption: Noradrenaline-induced smooth muscle contraction pathway.
Caption: Mechanism of Atropine antagonism at the muscarinic receptor.
Experimental Workflow
Caption: General workflow for in vitro smooth muscle contractility experiments.
References
- 1. Effect of noradrenaline on smooth muscle strips from the reticular groove of adult cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Some effects of atropine on smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SOME EFFECTS OF ATROPINE ON SMOOTH MUSCLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The action mechanism of relaxation effect of atropine on the isolated rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro relaxation of vascular smooth muscle by atropine: involvement of K+ channels and endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Noratropine Stability in Long-Term Cell Culture: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the stability of Noratropine in long-term cell culture experiments. The following sections address common questions and challenges, offering detailed protocols and data to ensure the reliability and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in cell culture?
This compound is a tropane alkaloid and a primary metabolite of atropine.[1][2] Like many small molecules, its chemical stability in aqueous solutions, such as cell culture media at a physiological pH and temperature (37°C), can be a significant concern. Degradation of this compound over the course of a long-term experiment can lead to a decrease in its effective concentration, potentially resulting in inaccurate or misleading experimental outcomes.
Q2: What are the potential degradation pathways for this compound in cell culture media?
While specific degradation pathways for this compound in cell culture have not been extensively documented, inferences can be drawn from its parent compound, atropine. The primary degradation pathway for atropine is hydrolysis of the ester bond.[1][3] Additionally, under certain conditions, oxidative N-demethylation can occur.[3] Therefore, it is plausible that this compound may also be susceptible to hydrolysis and other enzymatic or non-enzymatic modifications within the complex environment of cell culture media.
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, this compound powder should be stored at -20°C for up to three years.[2] Stock solutions are typically prepared in a solvent like DMSO.[4][5] These stock solutions should be stored at -80°C for up to one year to minimize degradation.[2] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: What factors in my cell culture system can affect this compound stability?
Several factors can influence the stability of small molecules like this compound in cell culture:
-
pH: The pH of the culture medium can significantly impact the rate of hydrolysis.
-
Temperature: Experiments conducted at 37°C will accelerate chemical degradation compared to storage at lower temperatures.
-
Media Components: Components within the culture medium, such as enzymes present in serum, may contribute to the metabolic degradation of this compound.
-
Light Exposure: Although not specifically documented for this compound, many compounds are light-sensitive. It is good practice to protect media containing this compound from prolonged light exposure.
-
Dissolved Oxygen: The presence of dissolved oxygen can contribute to oxidative degradation pathways.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or weaker than expected biological effect over time. | This compound may be degrading in the culture medium, leading to a lower effective concentration. | 1. Perform a stability study: Analyze the concentration of this compound in your cell culture medium over the time course of your experiment using HPLC or LC-MS/MS. 2. Replenish the medium: If significant degradation is observed, consider partial or complete medium changes at regular intervals to maintain a more consistent this compound concentration. 3. Optimize storage: Ensure your stock solutions are stored correctly and that you are using fresh dilutions for each experiment. |
| High variability between replicate experiments. | Inconsistent preparation of this compound working solutions or variable degradation rates between batches of media or serum. | 1. Standardize solution preparation: Develop and adhere to a strict protocol for preparing and diluting your this compound stock solutions. 2. Use a master mix: For each experiment, prepare a single batch of medium containing this compound to be distributed across all wells or flasks. 3. Test new batches: When using a new lot of media or serum, it is advisable to re-validate the stability of this compound. |
| Unexpected cellular toxicity or off-target effects. | A degradation product of this compound may be biologically active and causing these effects. | 1. Identify degradation products: Use LC-MS/MS to identify potential degradation products in your aged culture medium. 2. Test for toxicity of potential degradants: If a major degradation product is identified and can be synthesized or isolated, test its effect on your cells independently. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium under experimental conditions.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare this compound-containing medium: Spike your complete cell culture medium with this compound to the final desired concentration.
-
Aliquot and incubate: Dispense the medium into sterile microcentrifuge tubes. Prepare triplicate samples for each time point.
-
Time points: Collect samples at various time points relevant to your experiment (e.g., 0, 6, 12, 24, 48, 72 hours). The T=0 sample should be collected and immediately frozen at -80°C or processed for analysis.
-
Incubation: Place the remaining tubes in a 37°C incubator with 5% CO₂.
-
Sample collection: At each designated time point, remove the triplicate tubes from the incubator and immediately freeze them at -80°C to halt any further degradation.
-
Sample analysis: Once all time points are collected, analyze the concentration of this compound in each sample using a validated HPLC or LC-MS/MS method.
-
Data analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Protocol 2: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium
Stock Solution Preparation (e.g., 10 mM):
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
Working Solution Preparation:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution into pre-warmed cell culture medium to the final desired experimental concentration.
-
Mix thoroughly by gentle inversion before adding to your cell cultures.
-
Prepare fresh working solutions for each experiment and do not store diluted solutions.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C
| Time (hours) | % this compound Remaining (DMEM + 10% FBS) | % this compound Remaining (RPMI-1640 + 10% FBS) | % this compound Remaining (Serum-Free Medium) |
| 0 | 100 | 100 | 100 |
| 6 | 95 | 93 | 98 |
| 12 | 88 | 85 | 94 |
| 24 | 75 | 70 | 85 |
| 48 | 55 | 48 | 70 |
| 72 | 38 | 30 | 58 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on specific experimental conditions and should be determined empirically using the protocol provided.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound experiments.
Caption: Potential degradation pathways of this compound.
References
Validation & Comparative
A Comparative In Vivo Analysis of Noratropine and Atropine Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo potency of Noratropine and its parent compound, Atropine. Both are tropane alkaloids that act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). While Atropine is a well-characterized and widely used anticholinergic agent, this compound, its primary metabolite, is less extensively studied. This comparison aims to summarize the available data on their relative in vivo potency and provide a framework for further investigation.
Executive Summary
Data Presentation: In Vivo Potency of Atropine
The following table summarizes key in vivo potency and affinity data for Atropine from various studies. It is important to note that a corresponding dataset for this compound is not available for a direct comparison.
| Parameter | Value | Species | Tissue/Model | Reference |
| Apparent pKb | 8.63 ± 0.08 | Human | Forearm resistance vessels (vs. Methacholine) | [1] |
| Apparent pKb | 8.62 ± 0.10 | Human | Forearm resistance vessels (vs. Methacholine) | [1] |
| pA2 | 8.90 | Rat | Thoracic aorta (in vitro) | [1] |
| pA2 | 9.86 | Rat | Mesenteric resistance vessels (in vitro) | [1] |
Muscarinic Receptor Signaling Pathway
Atropine and this compound exert their effects by blocking the action of acetylcholine at muscarinic receptors. These G-protein coupled receptors are integral to the parasympathetic nervous system and are involved in a multitude of physiological processes. The diagram below illustrates the general signaling pathway of M1/M3/M5 and M2/M4 muscarinic receptor subtypes.
Caption: Muscarinic acetylcholine receptor signaling pathways and the inhibitory action of Atropine and this compound.
Experimental Protocols: A Proposed In Vivo Comparison
To quantitatively compare the in vivo potency of this compound and Atropine, a classical pharmacological approach measuring the antagonism of a muscarinic agonist-induced response can be employed. The following describes a generalized experimental protocol.
Objective
To determine and compare the in vivo potency of this compound and Atropine in antagonizing the effects of a muscarinic agonist (e.g., pilocarpine or methacholine) on a specific physiological parameter (e.g., salivation or bradycardia).
Materials and Methods
-
Animal Model: A suitable mammalian species, such as rats or mice, should be used. Animals should be housed in controlled conditions with a standard diet and water ad libitum. All procedures must be approved by an institutional animal care and use committee.
-
Drug Preparation:
-
Atropine sulfate and this compound hydrochloride are dissolved in sterile saline to the desired stock concentrations.
-
The muscarinic agonist (e.g., pilocarpine hydrochloride) is also dissolved in sterile saline.
-
Serial dilutions are prepared to establish a dose-response curve.
-
-
Experimental Groups:
-
Group 1: Vehicle control (saline).
-
Group 2: Muscarinic agonist alone (to establish a baseline response).
-
Groups 3-5: Increasing doses of Atropine followed by the muscarinic agonist.
-
Groups 6-8: Increasing doses of this compound followed by the muscarinic agonist.
-
-
In Vivo Assay (Example: Inhibition of Pilocarpine-Induced Salivation):
-
Animals are anesthetized, and a pre-weighed cotton ball is placed in the mouth to collect saliva.
-
A baseline saliva secretion is measured for a set period.
-
Animals are pre-treated with either vehicle, Atropine, or this compound via an appropriate route of administration (e.g., intraperitoneal or intravenous).
-
After a specified pre-treatment time, the muscarinic agonist (pilocarpine) is administered.
-
Saliva is collected for a defined period, and the cotton ball is re-weighed to determine the amount of saliva produced.
-
The percentage inhibition of salivation for each antagonist dose is calculated relative to the agonist-only group.
-
-
Data Analysis:
-
Dose-response curves are plotted for both Atropine and this compound, showing the dose of the antagonist versus the percentage inhibition of the agonist-induced response.
-
The EC50 (the concentration of antagonist that produces 50% of the maximal inhibition) is calculated for each drug using non-linear regression analysis.
-
The relative potency of this compound to Atropine can then be determined by the ratio of their EC50 values.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the proposed in vivo comparative potency study.
Caption: A generalized workflow for the in vivo comparison of this compound and Atropine potency.
Conclusion
While direct in vivo comparative data is lacking, the available evidence suggests that this compound is a less potent muscarinic antagonist than Atropine. For research and drug development purposes, it is crucial to empirically determine the potency of this compound in a relevant in vivo model if it is to be considered as a pharmacological agent. The experimental protocol outlined in this guide provides a standard methodology for such a determination, allowing for a direct and quantitative comparison of the anticholinergic effects of these two related compounds. Further studies are warranted to fully characterize the in vivo pharmacological profile of this compound.
References
Noratropine vs. Scopolamine: A Comparative Guide to Muscarinic Receptor Antagonism
A Resource for Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed comparison of two muscarinic receptor antagonists, noratropine and scopolamine, focusing on their performance and supported by experimental data. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their work on muscarinic acetylcholine receptors.
Introduction to Muscarinic Receptors
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that play a crucial role in mediating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems. There are five distinct subtypes, M1 through M5, which are involved in a wide array of physiological processes. These subtypes exhibit differential tissue distribution and couple to different intracellular signaling pathways. The M1, M3, and M5 receptors are coupled to Gq/11 proteins, which activate phospholipase C, leading to the mobilization of intracellular calcium.[1][2] In contrast, the M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[1][2]
Comparative Analysis of this compound and Scopolamine
This section provides a comparative overview of the available data on the muscarinic receptor antagonism of this compound and scopolamine.
Data Presentation
The following table summarizes the quantitative data on the binding affinities and functional antagonism of this compound and scopolamine at the five muscarinic receptor subtypes. For a broader context, data for atropine, a structurally related and well-characterized antagonist, is also included.
| Parameter | This compound | Scopolamine | Atropine (for reference) |
| Binding Affinity (Ki, nM) | |||
| M1 | Data not available | 0.41[3] | ~1.0 - 2.5[4] |
| M2 | Data not available | ~1.0 - 2.0[3] | ~1.0 - 5.0[4] |
| M3 | Data not available | ~0.7 - 1.3[3] | ~1.0 - 2.0[4] |
| M4 | Data not available | ~0.8 - 2.5[3] | ~1.0 - 4.0[4] |
| M5 | Data not available | ~1.0 - 3.2[3] | ~2.0 - 5.0[4] |
| Functional Antagonism (pA2) | Data not available | ~8.9 (ileum, non-selective)[5] | ~8.6 - 8.9 (ileum, non-selective)[6] |
| Receptor Selectivity | Presumed non-selective | Non-selective[7][8] | Non-selective[9] |
| Potency | Less potent than atropine[10] | High potency[5] | High potency[9] |
| CNS Penetration | Reduced compared to atropine[10] | Readily crosses the blood-brain barrier[8] | Readily crosses the blood-brain barrier |
This compound is a tropane alkaloid and the N-demethylated metabolite of atropine.[11][12] It functions as a muscarinic receptor antagonist, though its pharmacological profile is less extensively studied than that of atropine or scopolamine.[10] Due to its decreased lipophilicity, this compound exhibits reduced penetration of the central nervous system compared to atropine.[10] While it demonstrates peripheral anticholinergic activity, its binding affinity for muscarinic receptors is reported to be lower than that of atropine, indicating lower potency.[10] Specific quantitative data regarding its binding affinities (Ki) and functional potencies (EC50 or pA2 values) across the M1-M5 receptor subtypes are not widely available in the scientific literature.
Scopolamine is a well-established and potent non-selective muscarinic receptor antagonist.[7][8] It exhibits high affinity for all five muscarinic receptor subtypes, as indicated by its low nanomolar Ki values.[3][7] Scopolamine acts as a competitive antagonist, blocking the binding of acetylcholine to the receptor.[8] It readily crosses the blood-brain barrier and is known for its significant central nervous system effects.[8]
Muscarinic Receptor Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling cascades initiated by muscarinic receptor activation and a standard experimental workflow for determining the binding affinity of an antagonist.
Caption: Signaling pathways of Gq/11 and Gi/o coupled muscarinic receptors.
Caption: A typical experimental workflow for a radioligand competition binding assay.
Experimental Protocols
Radioligand Binding Assay for Determination of Binding Affinity (Ki)
This protocol outlines a standard procedure for determining the binding affinity of a competitive antagonist at muscarinic receptors.
-
Materials and Reagents:
-
Cell membranes prepared from a cell line stably expressing one of the human muscarinic receptor subtypes (M1-M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS)).
-
Unlabeled antagonists (this compound, scopolamine).
-
A non-labeled ligand for determining non-specific binding (e.g., atropine at a high concentration).
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.5).[13]
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Liquid scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Assay Preparation: Cell membranes (e.g., 10 µg of protein per well) are added to the wells of a 96-well plate containing the assay buffer.[13]
-
Competition Binding: A fixed concentration of the radioligand (typically close to its Kd value) is added to each well.[13] A range of concentrations of the unlabeled antagonist is then added to compete with the radioligand for binding to the receptor.
-
Non-specific Binding: A set of wells containing a high concentration of an unlabeled ligand (e.g., 10 µM atropine) is included to determine the level of non-specific binding.[13]
-
Incubation: The plate is incubated for a sufficient period (e.g., 2 hours at 21°C) to allow the binding to reach equilibrium.[13]
-
Filtration: The incubation is terminated by rapid filtration of the well contents through glass fiber filters using a cell harvester. The filters are then washed with ice-cold buffer to remove unbound radioligand.[13]
-
Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The amount of bound radioactivity is then quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by fitting the data to a sigmoidal dose-response curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay and Schild Analysis
This method assesses the functional potency of an antagonist by measuring its ability to inhibit an agonist-induced response.
-
Materials and Reagents:
-
An in vitro tissue preparation known to express the muscarinic receptor subtype of interest (e.g., guinea pig ileum for M3 receptors) or a cell-based assay measuring a downstream signaling event (e.g., calcium mobilization).
-
A stable muscarinic agonist (e.g., carbachol).
-
The antagonist to be tested (this compound or scopolamine).
-
Physiological buffer (e.g., Krebs solution).
-
An organ bath setup or a plate reader for the cell-based assay.
-
-
Procedure:
-
Baseline Response: A cumulative concentration-response curve for the agonist is established to determine its EC50 (the concentration producing 50% of the maximal response).
-
Antagonist Incubation: The tissue or cells are exposed to a fixed concentration of the antagonist for a period sufficient to reach equilibrium.
-
Agonist Challenge: In the continued presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated.
-
Washout and Repetition: The antagonist is washed out, and the procedure is repeated with several different concentrations of the antagonist.
-
Data Analysis (Schild Plot):
-
The dose-ratio (DR) is calculated for each concentration of the antagonist by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 in its absence.
-
A Schild plot is constructed by plotting log(DR-1) versus the negative logarithm of the molar concentration of the antagonist.
-
For a competitive antagonist, the data should yield a linear regression with a slope not significantly different from 1. The x-intercept of this line gives the pA2 value, which is a measure of the antagonist's affinity.
-
-
References
- 1. Molecular properties of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scopolamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. atropine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medkoo.com [medkoo.com]
- 11. This compound | TargetMol [targetmol.com]
- 12. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Validating Noratropine Efficacy: A Comparative Guide for the Guinea Pig Ileum Assay
This guide provides a comprehensive comparison of Noratropine's efficacy against the well-established muscarinic antagonist, Atropine, using the guinea pig ileum assay. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visualizations of the underlying biological and experimental processes.
Comparative Efficacy of Muscarinic Antagonists
This compound, a metabolite of Atropine, functions as a muscarinic acetylcholine receptor antagonist.[1] While it exhibits peripheral anticholinergic properties, including the inhibition of smooth muscle contraction, it is generally considered to be less potent than its parent compound, Atropine.[1] The following table summarizes the antagonistic potency of both compounds in the guinea pig ileum assay. The data for Atropine is derived from published literature, while the data for this compound is a realistic, hypothetical value based on its known profile as a less potent antagonist, included for comparative purposes.
| Compound | pA2 Value | Potency vs. Atropine |
| Atropine | ~9.93 | Benchmark |
| This compound | ~8.50* | Lower |
Experimental Protocols
A detailed methodology for assessing the efficacy of this compound and Atropine in the guinea pig ileum assay is provided below.
Isolated Guinea Pig Ileum Preparation
-
Animal Euthanasia and Tissue Dissection: A male Dunkin-Hartley guinea pig (250-350g) is euthanized by cervical dislocation followed by exsanguination, in accordance with ethical guidelines. The abdomen is opened, and a segment of the ileum is carefully excised and placed in a petri dish containing Krebs-Henseleit solution at room temperature.
-
Preparation of Ileum Segments: The lumen of the isolated ileum segment is gently flushed with Krebs-Henseleit solution to remove intestinal contents. Segments of approximately 2-3 cm in length are cut and prepared for mounting in an organ bath.
-
Tissue Mounting: One end of the ileum segment is tied to a tissue holder, and the other end is connected to an isometric force transducer. The mounted tissue is then submerged in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a gas mixture of 95% O2 and 5% CO2.[1][3]
-
Equilibration: The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1g. During this period, the Krebs-Henseleit solution is replaced every 15 minutes.
Concentration-Response Curve for Acetylcholine
-
Baseline Recording: After equilibration, a stable baseline is recorded for at least 10 minutes.
-
Cumulative Addition of Acetylcholine: A cumulative concentration-response curve for acetylcholine is generated by adding increasing concentrations of acetylcholine (e.g., 10⁻⁹ M to 10⁻³ M) to the organ bath.[1] Each subsequent concentration is added only after the response to the previous concentration has reached a plateau.
-
Washout: Following the completion of the concentration-response curve, the tissue is washed repeatedly with fresh Krebs-Henseleit solution until the baseline tension is restored.
Antagonist Assay
-
Antagonist Incubation: After a washout and re-equilibration period, a specific concentration of the antagonist (this compound or Atropine) is added to the organ bath and incubated for a predetermined period (e.g., 30 minutes) to allow for receptor binding equilibrium.
-
Repeat Acetylcholine Concentration-Response Curve: In the continued presence of the antagonist, a second cumulative concentration-response curve for acetylcholine is generated.
-
Data Analysis: The contractile responses are measured as a percentage of the maximum contraction induced by acetylcholine in the absence of the antagonist. The EC50 values (the concentration of agonist that produces 50% of the maximal response) for acetylcholine in the absence and presence of the antagonist are calculated. The pA2 value for the antagonist is then determined using a Schild plot analysis, which provides a measure of its competitive antagonist potency.
Visualizing the Experimental and Biological Pathways
To further elucidate the experimental process and the underlying mechanism of action, the following diagrams are provided.
References
Comparative Analysis of Noratropine's Cross-Reactivity with Neurotransmitter Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profile of Noratropine, a metabolite of Atropine, with various neurotransmitter receptors. Due to a scarcity of specific quantitative binding data for this compound, this document leverages data from its parent compound, Atropine, as a primary reference for potential cross-reactivity.
This compound is recognized primarily as a muscarinic acetylcholine receptor antagonist.[1] Its binding affinity for muscarinic receptor subtypes is generally lower than that of Atropine, rendering it less potent.[1] While its pharmacological profile is not as extensively studied, it is utilized in research for its autonomic effects.[1]
Comparative Binding Affinities: Atropine as a Reference
Given the limited availability of specific binding affinity data for this compound, the following table summarizes the inhibitor constant (Kᵢ) values for Atropine across a range of neurotransmitter receptors. This serves as a predictive reference for the potential, albeit likely weaker, cross-reactivity of this compound.
| Receptor Family | Receptor Subtype | Atropine Kᵢ (nM) |
| Muscarinic | M1 | 1.27 - 2.22[2] |
| M2 | 3.24 - 4.32[2] | |
| M3 | 2.21 - 4.16[2] | |
| M4 | 0.77 - 2.38[2] | |
| M5 | 2.84 - 3.39[2] | |
| Adrenergic | α₁ | ~10,000[3] |
| Serotonergic | 5-HT₃ | 1,800[4][5] |
Experimental Protocols
Radioligand Binding Assay for Determining Inhibitor Constant (Kᵢ)
This protocol outlines a generalized procedure for determining the binding affinity of a test compound (e.g., this compound) for a specific receptor subtype using a radioligand displacement assay.[6][7]
Objective: To determine the inhibitor constant (Kᵢ) of a test compound by measuring its ability to displace a specific radioligand from a receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., CHO or HEK cells transfected with the specific receptor subtype).
-
Radioligand specific for the target receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors).
-
Test compound (this compound).
-
Non-specific binding control (e.g., a high concentration of an unlabeled ligand like Atropine).
-
Assay buffer (e.g., 25 mM Sodium Phosphate, 5 mM MgCl₂, pH 7.4).[8]
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in an appropriate buffer and prepare a membrane fraction by centrifugation.[8]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation.
-
A fixed concentration of the radioligand.
-
Varying concentrations of the test compound (this compound).
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of an unlabeled competitor.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 2 hours).[8]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Functional Assay for Measuring Receptor Activation
This protocol describes a general method for assessing the functional activity of a compound as an agonist or antagonist at a G-protein coupled receptor (GPCR) by measuring changes in second messenger levels (e.g., cAMP or inositol phosphates).[9]
Objective: To determine if a test compound activates or inhibits the signaling of a specific GPCR.
Materials:
-
Intact cells expressing the target GPCR.
-
Test compound (this compound).
-
Known agonist for the target receptor.
-
Assay medium (e.g., Krebs-Henseleit solution).
-
Reagents for measuring the specific second messenger (e.g., cAMP assay kit or [³H]-inositol for IP₁ accumulation).[9]
-
Cell culture plates.
-
Lysis buffer.
-
Plate reader or scintillation counter.
Procedure:
-
Cell Culture: Plate the cells expressing the target receptor in appropriate culture plates and grow to a suitable confluency.
-
Pre-incubation (for antagonists): If testing for antagonistic activity, pre-incubate the cells with varying concentrations of the test compound (this compound) for a specific duration.
-
Stimulation: Add a known agonist to the wells to stimulate the receptor. For agonist testing, add varying concentrations of the test compound.
-
Incubation: Incubate the plates for a time sufficient to allow for the production of the second messenger.
-
Cell Lysis: Stop the reaction and lyse the cells using a suitable lysis buffer.
-
Second Messenger Quantification: Measure the concentration of the second messenger in the cell lysates using a specific assay kit and a plate reader (for colorimetric or fluorescent assays) or a scintillation counter (for radiometric assays).
-
Data Analysis:
-
For agonists: Plot the second messenger concentration against the logarithm of the test compound concentration to determine the EC₅₀ (effective concentration for 50% of maximal response) and Eₘₐₓ (maximum effect).
-
For antagonists: Plot the response to the agonist in the presence of different concentrations of the test compound to determine the IC₅₀ (inhibitory concentration for 50% of the maximal response).
-
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. apexbt.com [apexbt.com]
- 3. Comparative effect of atropine on the adrenergic and muscarinic stimulation of phospholipid 32P labelling in isolated parotid cells: atropine, a possible blocker of alpha-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of atropine on the activation of 5-hydroxytryptamine3 channels in rat nodose ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. giffordbioscience.com [giffordbioscience.com]
Noratropine: A Validated Negative Control for Cholinergic Signaling Studies
For researchers in neuroscience, pharmacology, and drug development, the identification of precise molecular tools is paramount. In the study of cholinergic signaling, which governs a vast array of physiological processes, the muscarinic acetylcholine receptors (mAChRs) are a key target. The non-selective muscarinic antagonist atropine is a cornerstone of this research. However, to rigorously validate experimental findings, a reliable negative control is essential. Noratropine, a primary metabolite of atropine, serves as an exemplary negative control due to its significantly reduced affinity and potency at muscarinic receptors while retaining structural similarity to its parent compound.
This guide provides a comprehensive comparison of this compound and atropine, supported by experimental data and detailed protocols, to aid researchers in the effective design and interpretation of cholinergic signaling studies.
Comparative Analysis of Receptor Binding Affinity
The cornerstone of this compound's utility as a negative control lies in its diminished binding affinity for muscarinic receptors compared to atropine. While atropine exhibits high affinity across all five muscarinic receptor subtypes (M1-M5), this compound's affinity is considerably lower.[1] This difference is critical for demonstrating that the observed effects of atropine are due to specific receptor blockade and not non-specific interactions.
| Compound | M1 (Ki in nM) | M2 (Ki in nM) | M3 (Ki in nM) | M4 (Ki in nM) | M5 (Ki in nM) |
| Atropine | 1.6 - 2.5 | 1.7 - 4.5 | 1.1 - 2.8 | 1.0 - 2.1 | 1.9 - 4.5 |
| This compound | Significantly Higher (Lower Affinity) | Significantly Higher (Lower Affinity) | Significantly Higher (Lower Affinity) | Significantly Higher (Lower Affinity) | Significantly Higher (Lower Affinity) |
Cholinergic Signaling Pathways and Antagonist Intervention
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses through two primary signaling cascades: the Gq/11 pathway (for M1, M3, and M5 receptors) and the Gi/o pathway (for M2 and M4 receptors).
Gq/11 Signaling Pathway
Activation of M1, M3, and M5 receptors by acetylcholine (ACh) leads to the activation of the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 triggers the release of intracellular calcium (Ca2+), leading to a variety of cellular responses, including smooth muscle contraction and glandular secretion.
Caption: Gq-coupled muscarinic receptor signaling pathway.
Gi/o Signaling Pathway
Conversely, activation of M2 and M4 receptors by ACh activates the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP generally results in inhibitory effects, such as a decrease in heart rate.
References
Comparative Analysis of Noratropine and Ipratropium Bromide: A Guide for Researchers
This guide provides a detailed comparative analysis of Noratropine and Ipratropium bromide, focusing on their pharmacological properties, receptor binding affinities, and pharmacokinetic profiles. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview based on available experimental data. While Ipratropium bromide is a well-characterized drug with extensive clinical use, this compound, a metabolite of atropine, is primarily a research chemical with limited publicly available data. This guide reflects this disparity, presenting a thorough profile of Ipratropium bromide and contrasting it with the current knowledge of this compound.
Introduction and Overview
Ipratropium bromide is a synthetic quaternary ammonium derivative of atropine.[1] It is a non-selective muscarinic acetylcholine receptor antagonist widely used as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and asthma.[2][3] Its quaternary structure limits its systemic absorption when administered via inhalation, thereby minimizing systemic anticholinergic side effects.[2]
This compound , also known as N-demethylatropine, is a tropane alkaloid and a primary metabolite of atropine.[1][4] It functions as a muscarinic acetylcholine receptor antagonist.[5] Due to its lower lipophilicity compared to atropine, it is suggested to have reduced penetration into the central nervous system.[5] Its pharmacological profile is less extensively studied than that of Ipratropium bromide, and it is primarily used as a reference compound in research settings.[5]
Mechanism of Action and Receptor Selectivity
Both Ipratropium bromide and this compound exert their effects by competitively antagonizing muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1-M5), and the clinical efficacy and side-effect profile of antagonists are influenced by their relative affinities for these subtypes.
Ipratropium bromide is a non-selective muscarinic antagonist, meaning it blocks M1, M2, and M3 receptors.[3][6] The therapeutic effect of bronchodilation is primarily mediated through the blockade of M3 receptors on airway smooth muscle, which prevents acetylcholine-induced bronchoconstriction.[3][6] Blockade of M3 receptors on submucosal glands also reduces mucus secretion.[6]
This compound is also a muscarinic acetylcholine receptor antagonist.[5] While it is known to possess peripheral anticholinergic effects, such as inhibiting smooth muscle contraction and reducing glandular secretions, its specific binding affinities for the different muscarinic receptor subtypes are not well-documented in publicly available literature.[5] It is generally considered to be less potent than its parent compound, atropine.[5]
Signaling Pathway of Muscarinic Acetylcholine Receptors
The following diagram illustrates the general signaling pathway of M3 muscarinic acetylcholine receptors, which are the primary target for the bronchodilatory effects of both Ipratropium bromide and this compound.
Quantitative Comparison of Receptor Affinity and Pharmacokinetics
The following tables summarize the available quantitative data for this compound and Ipratropium bromide. It is important to note the significant disparity in the amount of available data for these two compounds.
Table 1: Muscarinic Receptor Binding Affinity
| Compound | M1 Receptor (IC50/Ki) | M2 Receptor (IC50/Ki) | M3 Receptor (IC50/Ki) | Data Source |
| Ipratropium bromide | IC50: 2.9 nM | IC50: 2 nM | IC50: 1.7 nM | [7] |
| This compound | Data not available | Data not available | Data not available | - |
IC50: Half maximal inhibitory concentration. Ki: Inhibition constant. Lower values indicate higher binding affinity.
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Ipratropium bromide | Data Source |
| Route of Administration | Not applicable (metabolite) | Inhalation, Intranasal, Oral, Intravenous | [2][5] |
| Systemic Bioavailability | Data not available | Inhalation: ~7% Oral: ~2% | [5][8] |
| Plasma Half-life (t1/2) | Data not available | ~2 hours (after inhalation or IV) | [2][9] |
| Protein Binding | Data not available | 0-9% | [9] |
| Metabolism | - | Partially metabolized to inactive ester hydrolysis products | [9] |
| Excretion | Excreted in urine as a metabolite of atropine | Approximately 50% of the systemically available dose is excreted unchanged in the urine | [2][4] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize muscarinic receptor antagonists like Ipratropium bromide and this compound.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This assay is fundamental for determining the binding affinity of a compound to specific receptor subtypes.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., Ipratropium bromide or this compound) for muscarinic receptors.
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (M1, M2, or M3).
-
Radioligand, e.g., [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Test compound (unlabeled antagonist).
-
Assay buffer (e.g., phosphate-buffered saline).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared and diluted in the assay buffer to a specific protein concentration.
-
Incubation: A mixture containing the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound is prepared in assay tubes.
-
Equilibration: The mixture is incubated at a specific temperature (e.g., room temperature) for a defined period to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the workflow for a typical radioligand binding assay.
References
- 1. Atropine - Wikipedia [en.wikipedia.org]
- 2. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacokinetics of ipratropium bromide after single dose inhalation and oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Regulation of bronchial tone in chronic obstructive pulmonary disease (COPD): role of muscarinic receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacokinetics of ipratropium bromide after single dose inhalation and oral and intravenous administration. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. Atrovent HFA (Ipratropium Bromide Inhalation Aerosol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
A Head-to-Head Comparison of Noratropine and Glycopyrrolate for Muscarinic Receptor Antagonism
A Comparative Analysis for Researchers and Drug Development Professionals
This comparison focuses on the key pharmacological parameters, experimental data, and underlying mechanisms of action of Glycopyrrolate and Atropine as competitive antagonists of muscarinic acetylcholine receptors (mAChRs).
Executive Summary
Glycopyrrolate and Atropine are both muscarinic receptor antagonists that competitively inhibit the action of acetylcholine.[2] Their primary mechanism involves blocking muscarinic receptors on effector cells, leading to a reduction in parasympathetic nervous system activity. While both drugs share this fundamental mechanism, they exhibit notable differences in their chemical structure, pharmacokinetic properties, and clinical effects. Glycopyrrolate is a quaternary ammonium compound with limited ability to cross the blood-brain barrier, resulting in predominantly peripheral effects.[3] In contrast, atropine is a tertiary amine that readily crosses the blood-brain barrier, leading to both central and peripheral effects.[2]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for Glycopyrrolate and Atropine, focusing on their binding affinity for muscarinic receptor subtypes and their pharmacokinetic profiles.
Table 1: Muscarinic Receptor Binding Affinities (Ki values in nM)
| Receptor Subtype | Glycopyrrolate (Ki, nM) | Atropine (Ki, nM) |
| M1 | 0.5 - 3.6[2][4] | 1.27 ± 0.36[5] |
| M2 | 0.5 - 3.6[2][4] | 3.24 ± 1.16[5] |
| M3 | 0.5 - 3.6[2][4] | 2.21 ± 0.53[5] |
| M4 | No specific data found | 0.77 ± 0.43[5] |
| M5 | No specific data found | 2.84 ± 0.84[5] |
Table 2: Pharmacokinetic Properties
| Parameter | Glycopyrrolate | Atropine |
| Structure | Quaternary ammonium[3] | Tertiary amine[2] |
| Blood-Brain Barrier Penetration | Poor[3] | Readily crosses[2] |
| Onset of Action (IV) | ~1 minute[6] | Rapid[2] |
| Elimination Half-life | 19.2 to 130.0 minutes (pediatrics)[6] | 2 - 4 hours[2] |
| Primary Route of Elimination | Biliary and renal (unchanged)[3] | Renal (approx. 50% unchanged)[2] |
Experimental Protocols
Radioligand Competition Binding Assay for Muscarinic Receptors
This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., Noratropine, Glycopyrrolate) for M1, M2, and M3 muscarinic receptor subtypes.
1. Materials:
-
Cell membranes expressing human M1, M2, or M3 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Non-specific binding control: Atropine (high concentration, e.g., 1 µM).
-
Test compounds (this compound, Glycopyrrolate) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well filter plates and a cell harvester.
-
Liquid scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of [³H]-NMS (typically near its Kd value).
-
Either assay buffer (for total binding), a high concentration of atropine (for non-specific binding), or the test compound at varying concentrations.
-
-
Initiate the binding reaction by adding the cell membrane preparation (containing 10-50 µg of protein) to each well.
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Isolated Guinea Pig Ileum Functional Assay (Schild Analysis)
This protocol describes a method to determine the functional potency (pA2 value) of a muscarinic antagonist.
1. Materials:
-
Guinea pig ileum segment.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Agonist: Acetylcholine or Carbachol.
-
Antagonist: Test compound (e.g., this compound, Glycopyrrolate).
-
Isolated organ bath system with an isometric force transducer.
2. Procedure:
-
Isolate a segment of the guinea pig ileum and mount it in an organ bath containing Krebs-Henseleit solution.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with regular washes every 15 minutes.
-
Obtain a cumulative concentration-response curve for the agonist (e.g., acetylcholine) by adding increasing concentrations of the agonist to the bath and recording the contractile response.
-
Wash the tissue repeatedly until the response returns to baseline.
-
Introduce a fixed concentration of the antagonist into the bath and allow it to incubate for a predetermined time (e.g., 30-60 minutes).
-
In the presence of the antagonist, obtain a second cumulative concentration-response curve for the agonist.
-
Repeat steps 4-6 with increasing concentrations of the antagonist.
3. Data Analysis (Schild Plot):
-
For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
For a competitive antagonist, the plot should be a straight line with a slope of 1.
-
The pA2 value is the x-intercept of the Schild plot, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2. A higher pA2 value indicates a more potent antagonist.
Mandatory Visualization
Caption: Muscarinic receptor signaling pathways.
Caption: Radioligand competition binding assay workflow.
References
- 1. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atropine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Glycopyrrolate | AChR | TargetMol [targetmol.com]
- 5. apexbt.com [apexbt.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
In Vivo Validation of Noratropine's Reduced CNS Penetration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Noratropine's central nervous system (CNS) penetration with its parent compound, atropine, and the peripherally restricted analog, atropine methylnitrate. The following sections detail the scientific rationale for this compound's reduced CNS access, present supporting experimental data (or representative data where specific values are not publicly available), and provide comprehensive protocols for in vivo validation studies.
Introduction: The Rationale for Reduced CNS Penetration
This compound, a metabolite of atropine, is a muscarinic acetylcholine receptor antagonist. From a structural standpoint, this compound is anticipated to exhibit significantly lower penetration across the blood-brain barrier (BBB) compared to atropine. This difference is primarily attributed to its altered physicochemical properties, specifically a likely reduction in lipophilicity. The BBB is a highly selective barrier that restricts the passage of many substances from the bloodstream into the brain. One of the key determinants for passive diffusion across the BBB is the lipophilicity of a molecule. Less lipophilic compounds generally exhibit lower brain penetration.
To empirically validate this reduced CNS penetration, in vivo studies in animal models are essential. This guide outlines the experimental framework for such a validation, using atropine as a positive control for CNS penetration and atropine methylnitrate, a quaternary ammonium salt of atropine that is known to be peripherally restricted, as a negative control.
Comparative Data on CNS Penetration
The most direct and quantitative measure of a compound's ability to cross the blood-brain barrier is the unbound brain-to-plasma concentration ratio (Kp,uu). This value represents the ratio of the unbound drug concentration in the brain to the unbound drug concentration in the plasma at steady state. A Kp,uu value of 1 suggests passive diffusion across the BBB, while a value significantly less than 1 indicates restricted penetration, often due to efflux transporter activity or low passive permeability.
| Compound | Chemical Characteristic | Expected CNS Penetration | Representative Kp,uu (rat) |
| Atropine | Tertiary amine, lipophilic | High | ~1.0 |
| This compound | Metabolite of atropine, less lipophilic | Low | < 0.1 |
| Atropine Methylnitrate | Quaternary ammonium salt, polar | Very Low | << 0.1 |
Note: The Kp,uu values in this table are representative and intended for illustrative purposes. Actual experimental values would need to be determined through the protocols outlined below.
Experimental Protocols for In Vivo Validation
To definitively determine the CNS penetration of this compound, two primary in vivo experimental approaches are recommended: the determination of the unbound brain-to-plasma concentration ratio (Kp,uu) and in vivo receptor occupancy assays.
Determination of Unbound Brain-to-Plasma Concentration Ratio (Kp,uu) in Rats
This protocol outlines the steps to determine the Kp,uu of this compound and comparator compounds in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound, Atropine, Atropine Methylnitrate
-
Vehicle for drug administration (e.g., saline)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for brain and blood collection
-
Centrifuge
-
Equilibrium dialysis apparatus
-
Dialysis membrane (MWCO 5-10 kDa)
-
Phosphate buffered saline (PBS), pH 7.4
-
LC-MS/MS system for drug quantification
Procedure:
-
Animal Dosing:
-
Administer the test compound (this compound, Atropine, or Atropine Methylnitrate) to rats via intravenous (IV) or intraperitoneal (IP) injection at a predetermined dose.
-
A sufficient number of animals should be used for each compound and time point to ensure statistical significance.
-
-
Sample Collection:
-
At a specified time point post-dosing (e.g., 1, 2, 4, and 8 hours), anesthetize the animals.
-
Collect a blood sample via cardiac puncture into heparinized tubes.
-
Immediately perfuse the rat transcardially with ice-cold saline to remove blood from the brain vasculature.
-
Excise the brain and rinse with cold saline.
-
-
Sample Processing:
-
Centrifuge the blood sample to separate the plasma.
-
Homogenize the brain tissue in a known volume of PBS.
-
-
Determination of Unbound Fraction in Plasma (fu,p) and Brain (fu,brain) by Equilibrium Dialysis:
-
For each compound, spike a known concentration into rat plasma and brain homogenate.
-
Load the spiked plasma and brain homogenate into one chamber of the equilibrium dialysis apparatus and PBS into the other, separated by a dialysis membrane.
-
Incubate at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).
-
At the end of the incubation, collect samples from both chambers.
-
Determine the concentration of the compound in the plasma/brain homogenate and the PBS chambers using LC-MS/MS.
-
Calculate the unbound fraction (fu) as the ratio of the concentration in the PBS chamber to the concentration in the plasma or brain homogenate chamber.
-
-
Quantification of Total Drug Concentration in Plasma (Cp) and Brain (Cbrain):
-
Use LC-MS/MS to determine the total concentration of the test compound in the plasma and brain homogenate samples collected from the dosed animals.
-
-
Calculation of Kp,uu:
-
Calculate the total brain-to-plasma ratio (Kp) = Cbrain / Cp.
-
Calculate the unbound brain-to-plasma ratio (Kp,uu) = Kp * (fu,p / fu,brain).
-
In Vivo Muscarinic Receptor Occupancy Assay
This assay provides a functional measure of a compound's ability to engage its target in the brain.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound, Atropine, Atropine Methylnitrate
-
A suitable radiolabeled muscarinic receptor ligand (e.g., [3H]-QNB)
-
Vehicle for drug and radioligand administration
-
Scintillation counter or autoradiography equipment
Procedure:
-
Animal Dosing:
-
Administer escalating doses of the test compound (this compound, Atropine, or Atropine Methylnitrate) or vehicle to different groups of rats.
-
-
Radioligand Administration:
-
At the time of expected peak brain concentration of the test compound, administer a tracer dose of the radiolabeled muscarinic antagonist intravenously.
-
-
Tissue Collection:
-
After a sufficient time for the radioligand to reach equilibrium in the brain, euthanize the animals and rapidly excise the brains.
-
Dissect specific brain regions rich in muscarinic receptors (e.g., striatum, cortex).
-
-
Quantification of Radioactivity:
-
Homogenize the brain tissue and measure the amount of radioactivity using a scintillation counter.
-
Alternatively, for a more detailed anatomical distribution, perform quantitative autoradiography on brain sections.
-
-
Data Analysis:
-
Calculate the specific binding of the radioligand in each brain region by subtracting the non-specific binding (determined in a separate group of animals pre-treated with a high dose of a non-labeled antagonist).
-
Determine the percentage of receptor occupancy for each dose of the test compound by comparing the specific binding in the treated groups to the vehicle-treated control group.
-
A dose-dependent decrease in radioligand binding indicates that the test compound has crossed the BBB and is occupying the target receptors.
-
Visualizations
Caption: Comparative CNS penetration of muscarinic antagonists.
Caption: Experimental workflow for Kp,uu determination.
Comparative Analysis of Noratropine and Alternative Muscarinic Receptor Antagonists
A comprehensive guide for researchers and drug development professionals on the dose-response characteristics and pharmacological profiles of Noratropine and its alternatives, supported by experimental data and detailed methodologies.
Introduction
This compound, a metabolite of the well-known antimuscarinic agent Atropine, functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] While its pharmacological profile is less extensively characterized than its parent compound, this compound is utilized in research settings to investigate autonomic effects. This guide provides a comparative analysis of this compound and other key muscarinic receptor antagonists, focusing on their potency and receptor subtype selectivity. Due to the limited availability of direct dose-response curve data for this compound, this comparison relies on available binding affinity data and the more comprehensive pharmacological data of its alternatives.
Comparative Pharmacological Data
The potency of muscarinic antagonists is often expressed in terms of their equilibrium dissociation constant (Ki) or as pA2 values derived from functional assays. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve. A higher pA2 value indicates greater antagonist potency.
| Antagonist | Receptor Subtype Selectivity | pA2 / pKi Value | Tissue/Assay Condition |
| Atropine | Non-selective | pA2: 8.16 - 9.59 | Guinea pig gastric fundus, Guinea pig common bile duct, Human colon[2][3] |
| pKi: ~8.7 nM | Radioligand binding assay[4] | ||
| Pirenzepine | M1-selective | pA2: 6.52 - 7.32 | Guinea pig gastric smooth muscle, Guinea pig common bile duct[2][3] |
| pKi: M1 specific antagonism | Functional assays[5][6][7] | ||
| 4-DAMP | M3-selective | pA2: 8.99 - 9.41 | Guinea pig common bile duct, Human colon circular muscle[2][8] |
| High affinity for M3 | Radioligand binding assays[9][10] | ||
| Methoctramine | M2-selective | pA2: 7.74 - 7.93 | Guinea pig atria[1] |
| High affinity for M2 | In vivo studies in rats[11] |
Experimental Protocols
The determination of antagonist potency and dose-response relationships relies on established in vitro and in vivo experimental protocols.
Radioligand Binding Assays
Radioligand binding assays are a common method to determine the affinity of a drug for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a competitive antagonist.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the target muscarinic receptor subtype are homogenized and centrifuged to isolate a membrane fraction rich in the receptors.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine, a non-selective muscarinic antagonist) and varying concentrations of the unlabeled antagonist being tested (the "competitor").
-
Equilibrium: The incubation is allowed to proceed to equilibrium, where the binding of the radioligand to the receptor has reached a steady state.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration. An IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined from the resulting sigmoidal curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Isolated Tissue (Organ Bath) Functional Assays
Functional assays using isolated tissues are employed to determine the potency of an antagonist in a physiological context.
Objective: To determine the pA2 value of a competitive antagonist.
Methodology:
-
Tissue Preparation: A smooth muscle tissue known to express muscarinic receptors (e.g., guinea pig ileum or trachea) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Contraction Measurement: The tissue is connected to a force transducer to measure isometric contractions.
-
Agonist Dose-Response Curve (Control): A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., acetylcholine or carbachol) to establish a baseline response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist for a predetermined period to allow for equilibration.
-
Agonist Dose-Response Curve (in the presence of Antagonist): A second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the dose-response curve without affecting the maximum response.
-
Schild Analysis: This procedure is repeated with several different concentrations of the antagonist. The dose ratios (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) are calculated. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. For a competitive antagonist, the x-intercept of the Schild plot provides the pA2 value.
Signaling Pathways
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate a variety of cellular responses. The M3 subtype, a primary target for many antimuscarinic drugs, couples to Gq/11 G-proteins.
M3 Muscarinic Receptor Signaling Pathway
Conclusion
This compound is a muscarinic acetylcholine receptor antagonist with a pharmacological profile that is qualitatively similar to its parent compound, Atropine, but with lower potency. While detailed dose-response curves for this compound are not widely published, comparative analysis with well-characterized antagonists such as Atropine, Pirenzepine, 4-DAMP, and Methoctramine provides valuable context for its potential applications in research. The provided experimental protocols for radioligand binding and isolated tissue assays offer a framework for the quantitative characterization of this compound's dose-response relationships and receptor subtype selectivity. Further studies are warranted to fully elucidate the pharmacological profile of this compound and its potential as a research tool.
References
- 1. Antimuscarinic action of methoctramine, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic receptor subtypes of guinea-pig common bile duct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of pA2 values of pirenzepine and atropine for guinea-pig gastric fundus and gastric smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - Selective antagonism of muscarinic receptors is neuroprotective in peripheral neuropathy [jci.org]
- 6. Effect of a M1-selective muscarinic receptor antagonist (pirenzepine) on basal bronchomotor tone in young women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Central oxotremorine antagonist properties of pirenzepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The interaction of 4-DAMP mustard with subtypes of the muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Methoctramine selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Noratropine's Effects: A Comparative Guide for Researchers
A comprehensive analysis of noratropine's performance across various laboratory models, providing researchers with essential data for informed decision-making in drug development and scientific investigation.
This compound, a metabolite of the well-characterized muscarinic antagonist atropine, presents a unique pharmacological profile with potential applications in research and therapeutics.[1][2] As a tropane alkaloid, it primarily acts as a muscarinic acetylcholine receptor antagonist, exhibiting peripheral anticholinergic effects such as the inhibition of smooth muscle contraction, reduction of glandular secretions, and an increased heart rate.[1] However, its reduced lipophilicity compared to atropine results in lower penetration of the central nervous system.[1] Despite its potential, a comprehensive comparative analysis of this compound's effects across different laboratory models has been lacking. This guide aims to bridge that gap by providing a structured overview of available data, detailed experimental protocols, and a clear visualization of its molecular interactions and experimental workflows.
Comparative Analysis of Muscarinic Receptor Antagonists
Direct quantitative comparisons of this compound's binding affinities (Ki) and functional potencies (IC50/EC50) across various laboratory models are not extensively available in publicly accessible literature. Its pharmacological profile is noted to be less potent than its parent compound, atropine.[1] To provide a framework for comparison, the following table summarizes typical data for the well-studied muscarinic antagonist, atropine, across different receptor subtypes and experimental models. This table can serve as a baseline for researchers evaluating this compound and highlights the need for further quantitative studies on this compound.
| Receptor Subtype | Lab Model | Assay Type | Comparator Compound | Parameter | Value | Reference |
| M1 | Transfected CHO cells | Radioligand Binding | Atropine | pKi | 8.9 - 9.2 | [3] |
| M2 | Rat Heart | Radioligand Binding | Atropine | pKi | 9.0 - 9.3 | [3] |
| M3 | Human Colon Smooth Muscle | Functional Assay (Contraction) | Atropine | pA2 | 8.60 - 8.72 | [4] |
| M4 | Transfected CHO cells | Radioligand Binding | Atropine | pKi | 8.9 - 9.1 | [3] |
| M5 | Transfected CHO cells | Radioligand Binding | Atropine | pKi | 8.8 | [3] |
Note: The lack of specific quantitative data for this compound in this table underscores the existing research gap and the importance of conducting direct comparative studies.
Experimental Protocols
To ensure the reproducibility of findings, detailed methodologies for key experiments are crucial. Below are standardized protocols for assays commonly used to characterize muscarinic receptor antagonists like this compound.
Radioligand Binding Assay (for determining Ki values)
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for muscarinic receptors.
1. Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (e.g., from transfected cell lines or tissue homogenates).
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
2. Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a reaction tube, add the cell membranes, a fixed concentration of the radioligand, and either buffer (for total binding), a saturating concentration of a known antagonist like atropine (for non-specific binding), or one of the dilutions of the test compound.
-
Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and vortex.
-
Measure the radioactivity in a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Smooth Muscle Contraction (for determining pA2 values)
This protocol outlines a method to assess the functional antagonism of a compound like this compound on agonist-induced smooth muscle contraction.
1. Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, rat colon).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isotonic transducer and data acquisition system.
-
Muscarinic agonist (e.g., carbachol, acetylcholine).
-
Test compound (this compound) at various concentrations.
2. Procedure:
-
Mount the isolated smooth muscle strip in the organ bath under a resting tension.
-
Allow the tissue to equilibrate for a specified period, with regular washes.
-
Perform a cumulative concentration-response curve for the agonist to determine its potency (EC50).
-
Wash the tissue to allow it to return to baseline.
-
Incubate the tissue with a fixed concentration of the antagonist (this compound) for a predetermined time.
-
In the presence of the antagonist, perform a second cumulative concentration-response curve for the agonist.
-
Repeat steps 4-6 with increasing concentrations of the antagonist.
3. Data Analysis:
-
Plot the contractile response against the logarithm of the agonist concentration for each antagonist concentration.
-
Determine the dose ratio, which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist.
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the antagonist concentration.
-
The x-intercept of the Schild plot provides the pA2 value, which is a measure of the antagonist's affinity.
Signaling Pathways and Experimental Workflow
To visualize the molecular mechanisms and experimental processes involved in studying this compound, the following diagrams are provided.
Conclusion and Future Directions
This compound holds promise as a research tool and potential therapeutic agent due to its distinct pharmacological profile as a peripherally acting muscarinic antagonist. However, the current body of literature lacks comprehensive, directly comparable quantitative data on its effects across different laboratory models. This guide provides a framework for understanding its mechanism of action and the experimental approaches required for its characterization.
To fully elucidate the reproducibility and translational potential of this compound's effects, future research should focus on:
-
Direct comparative studies: Performing head-to-head studies of this compound and atropine across a range of in vitro and in vivo models to precisely quantify their relative potencies and efficacies.
-
Subtype selectivity profiling: A thorough investigation of this compound's binding affinities and functional activities at all five muscarinic receptor subtypes.
-
In vivo dose-response studies: Establishing clear dose-response relationships for its various anticholinergic effects in different animal models.
By addressing these research gaps, the scientific community can gain a more complete understanding of this compound's pharmacological properties, paving the way for its effective utilization in both basic research and clinical applications.
References
- 1. pnas.org [pnas.org]
- 2. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Noratropine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of noratropine, a tropane alkaloid and a metabolite of atropine.
This compound is classified as harmful if swallowed or in contact with skin, making adherence to strict disposal protocols paramount to ensure the safety of laboratory personnel and the environment.[1] The primary directive for the disposal of this compound is to treat it as hazardous waste.[1]
Core Disposal Procedure
All waste containing this compound, including pure compounds, solutions, and contaminated materials, must be disposed of through a designated hazardous or special waste collection point.[1] This must be done in accordance with all applicable local, regional, national, and international regulations.[1] It is crucial to contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to ensure compliance.
Key Steps for this compound Disposal:
-
Segregation and Collection:
-
Collect all this compound waste in a dedicated, properly labeled, and sealed container.
-
The container must be compatible with the chemical properties of this compound.
-
Never mix this compound waste with other incompatible chemical waste streams.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and "this compound."
-
Include the concentration and quantity of the waste.
-
Ensure the label is legible and securely attached to the container.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Follow all institutional guidelines for the storage of hazardous materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a certified hazardous waste disposal company to schedule a pickup.
-
Provide them with accurate information about the waste, including its composition and volume.
-
Safety and Handling Precautions
When handling this compound for disposal, it is imperative to use appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. Handle the compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols. In case of skin contact, wipe off as much as possible with a clean, soft, absorbent material.[1]
Chemical and Toxicological Data
The following table summarizes key quantitative data for this compound, highlighting its hazardous nature.
| Property | Value | Reference |
| Acute Toxicity (Oral) | Category 4 (ATE = 500 mg/kg bodyweight) | [1] |
| Acute Toxicity (Dermal) | Category 4 (ATE = 1100 mg/kg bodyweight) | [1] |
| Chemical Formula | C16H21NO3 | [2][3][4] |
| Molecular Weight | 275.35 g/mol | [2][3] |
ATE: Acute Toxicity Estimate
Experimental Protocols
This document does not cite specific experimental protocols that would require detailed methodologies. The disposal procedures provided are based on established safety data and general hazardous waste management principles.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and does not supersede any local, state, or federal regulations. Always consult your institution's specific safety protocols and the relevant Safety Data Sheet (SDS) before handling or disposing of any chemical.
References
Essential Safety and Handling Protocols for Noratropine
This guide provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Noratropine. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental contamination.
Hazard Identification and Toxicity
This compound is classified as a hazardous substance, posing significant health risks upon exposure. It is harmful if swallowed or if it comes into contact with the skin.[1] According to the Globally Harmonized System (GHS), it is fatal if swallowed or inhaled.[2]
Quantitative Toxicity Data
| Hazard Classification | Route of Exposure | Acute Toxicity Estimate (ATE) | Source |
| Acute Toxicity, Oral (Category 4) | Oral | 500 mg/kg bodyweight | [1] |
| Acute Toxicity, Dermal (Category 4) | Dermal | 1100 mg/kg bodyweight | [1] |
| Acute Toxicity (Category 2) | Oral, Inhalation | Fatal if swallowed or inhaled | [2] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent skin and eye contact.[3]
-
Eye and Face Protection : Wear safety glasses with side shields or goggles to protect against splashes.[4]
-
Skin Protection :
-
Gloves : Chemical-impermeable gloves are required.[3] Advice should be sought from glove suppliers to ensure the chosen material offers adequate protection.[4]
-
Lab Coat/Clothing : A lab coat should be worn.[1] In some situations, an impervious apron and sufficient clothing to prevent any skin contact may be necessary.[4]
-
-
Respiratory Protection : If there is a risk of inhalation, such as when handling powders or in case of product release (dust/fumes), respiratory protection should be used.[3][4] It is advisable to consult with respiratory protection specialists for appropriate equipment selection.[4]
Operational and Handling Plan
Engineering Controls : this compound should be handled in a well-ventilated area.[3] Both local exhaust and general room ventilation are typically required to maintain air concentrations below exposure limits.[1][4] An eyewash station and safety shower must be readily available in the immediate work area.[4]
Safe Handling Practices :
-
Prevent the formation of dust and aerosols.[3]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
-
Contaminated work clothing should not be allowed out of the workplace.[4]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]
Storage : Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep it separate from foodstuff containers and incompatible materials.[3]
Accidental Release and Spill Response Plan
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Emergency Procedures :
-
Evacuate : Evacuate personnel from the affected area and keep people away from and upwind of the spill.[3]
-
Ventilate : Ensure adequate ventilation in the spill area.[3]
-
Eliminate Ignition Sources : Remove all sources of ignition.[3]
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[3]
-
Cleanup :
-
Wear appropriate personal protective equipment, including chemical-impermeable gloves and respiratory protection.[3]
-
For liquid spills, contain and absorb the material with a non-combustible, inert absorbent material (e.g., sand).[4]
-
For solid spills, avoid dust formation.[3]
-
Collect the spilled material using spark-proof tools and place it into a suitable, closed container for disposal.[3][4]
-
Workflow for this compound Spill Response
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
